Technical Documentation Center

3-(4-Bromophenyl)-3-fluoro-azetidine HCl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-Bromophenyl)-3-fluoro-azetidine HCl

Core Science & Biosynthesis

Foundational

3-(4-Bromophenyl)-3-fluoro-azetidine HCl chemical properties

Title: The Strategic Application of 3-(4-Bromophenyl)-3-fluoroazetidine HCl in Medicinal Chemistry: A Technical Guide Executive Summary The integration of conformationally restricted, fluorine-substituted saturated heter...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Strategic Application of 3-(4-Bromophenyl)-3-fluoroazetidine HCl in Medicinal Chemistry: A Technical Guide

Executive Summary

The integration of conformationally restricted, fluorine-substituted saturated heterocycles has revolutionized modern drug discovery. The azetidine ring, a four-membered nitrogenous heterocycle, is increasingly utilized as a privileged scaffold to enhance metabolic stability, tune lipophilicity, and improve aqueous solubility compared to larger cyclic or acyclic amines[1]. Within this chemical space, 3-(4-Bromophenyl)-3-fluoroazetidine HCl (CAS: 2377012-73-0) emerges as a highly versatile, bifunctional building block[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and validated experimental workflows for late-stage diversification.

Structural Anatomy & Physicochemical Rationale

The utility of 3-(4-Bromophenyl)-3-fluoroazetidine HCl lies in its tripartite structural design. Each moiety serves a distinct, synergistic purpose in drug design and synthesis:

  • The Azetidine Core: Provides rigid conformational restriction, acting as a bioisostere for piperidines or pyrrolidines. This reduces the entropic penalty upon target binding and lowers the overall lipophilicity (LogD) of the molecule[1].

  • The 3-Fluoro Substitution (The "Fluorine Effect"): The introduction of a highly electronegative fluorine atom adjacent to the basic amine exerts a strong inductive electron-withdrawing effect (EWG). Unsubstituted azetidines typically exhibit a pKa of ~10.4, rendering them fully protonated at physiological pH. The 3-fluoro substitution dramatically reduces the predicted pKa to approximately 7.61[3].

    • Causality: This pKa modulation increases the fraction of the unprotonated (neutral) species at pH 7.4, significantly enhancing passive membrane permeability and mitigating hERG channel liabilities often associated with highly basic amines[4].

  • The 4-Bromophenyl Vector: Acts as an orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid exploration of chemical space[2].

Physicochemical_Modulation A 3-(4-Bromophenyl)-3-fluoroazetidine HCl B Azetidine Core (Conformational Restriction) A->B C 3-Fluoro Substitution (Inductive EWG Effect) A->C D 4-Bromophenyl Handle (Cross-Coupling Vector) A->D E Lower Lipophilicity (LogD) & High Metabolic Stability B->E F pKa Reduction (~7.6) Enhanced Membrane Permeability C->F G Late-Stage Diversification (Suzuki, Buchwald-Hartwig) D->G

Figure 1: Structural anatomy and physicochemical modulation of the azetidine.

Chemical Properties Data

To facilitate accurate experimental design, the core quantitative parameters of the HCl salt are summarized below[2],[3]:

PropertyValueRationale / Impact
CAS Number 2377012-73-0Unique identifier for the HCl salt form.
Molecular Formula C9H10BrClFNRepresents the protonated salt (C9H9BrFN · HCl).
Molecular Weight 266.54 g/mol Essential for stoichiometric calculations.
Predicted pKa 7.61 ± 0.40Ensures a balanced neutral/ionized ratio at pH 7.4.
SMILES Cl.FC1(CNC1)C1=CC=C(Br)C=C1Computational modeling and cheminformatics input.
Physical Form Solid (Powder/Crystal)The HCl salt prevents volatilization and degradation.

Experimental Workflows & Self-Validating Protocols

To utilize this building block effectively, the HCl salt must often be neutralized (free-based) prior to N-alkylation/acylation, or directly subjected to cross-coupling conditions where the inorganic base serves a dual purpose.

Suzuki_Workflow Step1 1. Salt Neutralization (Free-basing) Step2 2. Pd-Catalyzed Cross-Coupling Step1->Step2 Pd(dppf)Cl2, Boronic Acid, Base Step3 3. Workup & Extraction Step2->Step3 Quench with H2O Step4 4. Purification (Flash Chromatography) Step3->Step4 Organic Phase

Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling of the azetidine.

Protocol A: Mild Free-Basing of the HCl Salt

Objective: Isolate the free amine for subsequent N-derivatization without inducing ring-opening or degradation.

  • Preparation: Suspend 3-(4-Bromophenyl)-3-fluoroazetidine HCl (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and saturated aqueous Sodium Bicarbonate (NaHCO3) (1:1 v/v, 10 mL/mmol).

    • Causality: NaHCO3 is chosen over NaOH. Strong bases can cause unwanted side reactions or hydrolysis of sensitive functional groups. The biphasic system ensures the free amine immediately partitions into the organic layer, protecting it from aqueous degradation.

  • Extraction: Stir vigorously for 15 minutes at room temperature. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Sodium Sulfate (Na2SO4). Filter and concentrate under reduced pressure (bath temperature < 30°C).

    • Causality: Azetidines can be volatile and thermally sensitive. Keeping the bath temperature low prevents loss of the free base.

  • Validation Checkpoint: Analyze via LC-MS. The mass spectrum must show the [M+H]+ peak at m/z 230.0 / 232.0 (characteristic 1:1 isotopic pattern of the bromine atom).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Couple the 4-bromophenyl moiety with an aryl boronic acid to extend the molecular scaffold.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 3-(4-Bromophenyl)-3-fluoroazetidine HCl (1.0 eq), Aryl Boronic Acid (1.2 eq), Potassium Carbonate (K2CO3) (3.0 eq), and Pd(dppf)Cl2 (0.05 eq).

    • Causality: 3.0 equivalents of K2CO3 are strictly required: 1.0 eq to neutralize the HCl salt in situ, and 2.0 eq to activate the boronic acid by forming the reactive boronate complex essential for the transmetalation step. Pd(dppf)Cl2 is selected due to its large bite angle, which is highly effective for sterically hindered aryl bromides.

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 5 mL/mmol). Degas the suspension by sparging with Argon for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) complexes. Water is necessary to dissolve the inorganic base and facilitate transmetalation.

  • Reaction Execution: Heat the mixture to 90°C under an Argon atmosphere for 4–8 hours.

  • Validation Checkpoint: Monitor reaction progress via TLC (UV detection for the aromatic system, Ninhydrin stain for the secondary amine). The disappearance of the starting material and the emergence of a new, lower-Rf spot (due to increased molecular weight/polarity) indicates successful conversion.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via flash column chromatography (DCM/MeOH gradient).

Handling, Stability, and Storage

  • Safety Profile: Like many halogenated aza-heterocycles, this compound is classified as a skin and eye irritant (H315, H319). Standard PPE (nitrile gloves, safety goggles, and lab coat) must be worn. All manipulations involving the free base should be conducted in a well-ventilated fume hood.

  • Storage Conditions: The HCl salt is highly stable but should be stored sealed in a dry environment at 2–8°C to prevent hygroscopic moisture absorption and ensure a long-term shelf life[2].

Conclusion

3-(4-Bromophenyl)-3-fluoroazetidine HCl represents a masterclass in rational building block design. By combining the conformational rigidity of the azetidine ring, the pKa-modulating power of the 3-fluoro substituent, and the synthetic versatility of the 4-bromophenyl vector, it empowers medicinal chemists to navigate complex chemical spaces, optimize ADME properties, and accelerate the discovery of novel therapeutics.

References

  • National Institutes of Health (PubMed). "Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid." URL:[Link]

Sources

Exploratory

3-(4-Bromophenyl)-3-fluoroazetidine HCl: A Strategic Bioisosteric Building Block in Modern Drug Discovery

Executive Summary & Strategic Rationale In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often relies on the strategic deployment of bioisosteres. 3-(4-Bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often relies on the strategic deployment of bioisosteres. 3-(4-Bromophenyl)-3-fluoroazetidine HCl has emerged as a highly versatile, bifunctional building block. It combines a rigid, low-molecular-weight azetidine core with a precisely positioned fluorine atom and a robust aryl bromide handle.

This guide provides an in-depth technical analysis of this molecule, detailing its physicochemical advantages, upstream synthetic accessibility, and downstream functionalization protocols. By understanding the causality behind its structural features and reactivity, researchers can effectively integrate this building block into Hit-to-Lead and Lead Optimization workflows.

Physicochemical Profiling: The Causality of Fluorination

The architectural brilliance of 3-(4-Bromophenyl)-3-fluoroazetidine lies in the synergistic effects of its structural components. Azetidines are frequently employed as conformationally restricted bioisosteres for larger, more lipophilic saturated heterocycles (e.g., piperidines and pyrrolidines). However, unsubstituted azetidines are highly basic (pKa ~11.2), which can lead to poor passive membrane permeability, lysosomal trapping, and off-target hERG channel liabilities at physiological pH (7.4).

The introduction of the 3-fluoro substituent fundamentally alters this profile. Through a strong electron-withdrawing inductive (-I) effect transmitted via the


-bond framework, the fluorine atom drastically reduces the electron density on the azetidine nitrogen. This lowers the pKa by approximately 2.5 units, increasing the fraction of the un-ionized species at pH 7.4. This precise pKa modulation enhances oral bioavailability and mitigates cardiotoxicity risks  [1].
Quantitative Data Summary

The following table summarizes the critical physicochemical parameters and identification metrics for the various forms of this building block:

PropertyValueRationale / Significance
Chemical Name 3-(4-Bromophenyl)-3-fluoroazetidine HClCore bifunctional scaffold.
CAS Number (HCl Salt) 2377012-73-0Primary commercial form; ensures crystallinity, stability, and precise stoichiometry [2].
CAS Number (Free Base) 1780825-67-3Utilized when immediate N-alkylation/acylation is required without salt neutralization [3].
CAS Number (Boc-Protected) 1357614-51-7Ideal precursor for direct C-C cross-coupling to prevent Pd-catalyst poisoning.
Molecular Formula C9H10BrClFN-
Molecular Weight 266.54 g/mol Low molecular weight allows substantial downstream elaboration while adhering to Lipinski's Rule of 5.
Calculated pKa (Amine) ~8.5 - 9.0Optimized basicity for improved passive permeability and reduced hERG liability.

Upstream Synthetic Accessibility

The synthesis of 3-fluoro-3-arylazetidines requires precise control over the quaternary carbon center. The standard industrial and laboratory-scale workflow relies on the nucleophilic addition of an aryl Grignard reagent to a protected azetidinone, followed by a critical deoxyfluorination step [4].

Synthesis N1 1-Boc-3-azetidinone N2 Grignard Addition (4-Br-Ph-MgBr) N1->N2 N3 Tertiary Alcohol Intermediate N2->N3 N4 Deoxyfluorination (DAST or XtalFluor-E) N3->N4 N5 Boc-Protected Fluoroazetidine CAS: 1357614-51-7 N4->N5 N6 Boc Deprotection (HCl in Dioxane) N5->N6 N7 3-(4-Bromophenyl)-3-fluoroazetidine HCl CAS: 2377012-73-0 N6->N7

Fig 1. Upstream synthetic route for 3-(4-Bromophenyl)-3-fluoroazetidine HCl.

Mechanistic Insight: The deoxyfluorination step (N3 to N5) is the most sensitive transformation. Reagents like DAST (Diethylaminosulfur trifluoride) activate the tertiary hydroxyl group, transforming it into a superior leaving group. The subsequent


-like displacement by the fluoride ion must be conducted at low temperatures (e.g., -78°C) to suppress elimination side-reactions (ring-opening or alkene formation).

Downstream Functionalization & Experimental Protocols

The bifunctional nature of 3-(4-Bromophenyl)-3-fluoroazetidine HCl allows for divergent functionalization. The secondary amine can be derivatized via reductive amination or amide coupling, while the 4-bromophenyl handle serves as an ideal electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Functionalization Start 3-(4-Bromophenyl)-3-fluoroazetidine HCl Branch1 N-Functionalization Start->Branch1 Branch2 C-Functionalization Start->Branch2 Amidation Amide Coupling (HATU, DIPEA, R-COOH) Branch1->Amidation Alkylation Reductive Amination (NaBH(OAc)3, R-CHO) Branch1->Alkylation Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, R-B(OH)2) Branch2->Suzuki Buchwald Buchwald-Hartwig Amination (Pd2(dba)3, R-NH2) Branch2->Buchwald Lead1 N-Substituted Intermediates Amidation->Lead1 Alkylation->Lead1 Lead2 Biaryl/Heteroaryl Derivatives Suzuki->Lead2 Buchwald->Lead2 Lead1->Suzuki Sequential Coupling

Fig 2. Divergent downstream functionalization pathways in Hit-to-Lead optimization.

Self-Validating Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To couple the 4-bromophenyl moiety with an arylboronic acid to generate a biaryl scaffold.

Note on Causality: It is highly recommended to perform this reaction on the N-Boc protected variant (CAS: 1357614-51-7) or an N-alkylated intermediate. Free secondary amines can coordinate to the Palladium(II) intermediate, stalling the catalytic cycle and leading to poor yields. If the HCl salt must be used directly, an excess of base (e.g., 3.0 - 4.0 eq) is strictly required to neutralize the salt and generate the free base in situ.

Materials:

  • N-Boc-3-(4-Bromophenyl)-3-fluoroazetidine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base: Potassium carbonate (

    
    ) (3.0 eq)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 v/v)
    

Step-by-Step Procedure:

  • Reaction Assembly (Inert Atmosphere): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the azetidine derivative, arylboronic acid, and

    
    .
    
  • Solvent Addition & Degassing: Add the 1,4-Dioxane/

    
     mixture. Degas the suspension by sparging with Argon for 10 minutes.
    
    • Causality Check: Oxygen must be rigorously excluded.

      
       oxidizes the active Pd(0) species into inactive Pd(II) complexes and promotes the homocoupling of the boronic acid, creating difficult-to-separate impurities. Water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate complex required for transmetalation.
      
  • Catalyst Addition: Add

    
     rapidly under a positive stream of Argon. Seal the flask.
    
  • Heating & Monitoring: Heat the reaction mixture to 90°C in a pre-heated oil bath for 4–12 hours. Monitor conversion via LC-MS.

    • Causality Check: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the final reductive elimination step, driving the catalytic cycle forward efficiently.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with water. Wash the organic layer with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure cross-coupled product. The identity and purity should be validated via

    
    -NMR, 
    
    
    
    -NMR, and high-resolution mass spectrometry (HRMS).

References

  • Piron, K., Verniest, G., Van Hende, E., & De Kimpe, N. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC. ResearchGate.[Link]

Foundational

Synthesis of 3-(4-Bromophenyl)-3-fluoroazetidine Hydrochloride: A Comprehensive Technical Guide

Executive Summary Azetidines have emerged as highly valuable structural motifs in modern drug discovery, frequently deployed as metabolically stable bioisosteres for morpholines, piperidines, and piperazines. The strateg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines have emerged as highly valuable structural motifs in modern drug discovery, frequently deployed as metabolically stable bioisosteres for morpholines, piperidines, and piperazines. The strategic installation of a fluorine atom at the 3-position of the azetidine ring—particularly alongside an aryl group—profoundly modulates the basicity of the amine, enhances lipophilicity, and hardens the molecule against oxidative metabolism.

This technical whitepaper details the robust, three-step synthesis of 3-(4-Bromophenyl)-3-fluoroazetidine HCl (CAS 1780825-67-3) [1]. The para-bromo handle makes this specific compound an indispensable building block for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in the synthesis of complex active pharmaceutical ingredients (APIs).

Retrosynthetic Analysis & Route Strategy

The synthesis of 3-aryl-3-fluoroazetidines requires careful navigation of the highly strained four-membered ring, which is prone to ring expansion or fragmentation under harsh conditions.

Strategic Rationale:

  • Protecting Group Selection: The tert-butyloxycarbonyl (Boc) group is selected for the azetidine nitrogen. It is completely stable to the highly basic organolithium reagents required in Step 1 and the strongly acidic/fluorinating environment of Step 2. Furthermore, its cleavage via anhydrous HCl cleanly yields the final product as a stable hydrochloride salt, bypassing the need for an unstable free-base isolation.

  • Halogen-Metal Exchange vs. Grignard: While Grignard reagents can be used, the halogen-metal exchange of 1,4-dibromobenzene with n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) provides a cleaner, more reactive 4-bromophenyllithium species, minimizing unreacted ketone starting material.

  • Fluorination Reagent: Diethylaminosulfur trifluoride (DAST) is utilized for the deoxofluorination of the tertiary alcohol. The reaction leverages the stabilization of the incipient C3 carbocation by the aryl group to prevent ring expansion [2].

SyntheticWorkflow SM 1-Boc-azetidin-3-one (Starting Material) Int1 1-Boc-3-(4-bromophenyl) azetidin-3-ol (Intermediate 1) SM->Int1 1,4-Dibromobenzene, n-BuLi THF, -78°C Int2 1-Boc-3-(4-bromophenyl) -3-fluoroazetidine (Intermediate 2) Int1->Int2 DAST, DCM -78°C to RT Prod 3-(4-Bromophenyl) -3-fluoroazetidine HCl (Final Product) Int2->Prod 4M HCl in Dioxane RT

Figure 1: Three-step synthetic workflow for 3-(4-Bromophenyl)-3-fluoroazetidine HCl.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) and physical observations that confirm the success of each transformation without immediate reliance on advanced spectroscopy.

Step 1: Nucleophilic Addition to Form the Tertiary Alcohol

Objective: Synthesis of 1-Boc-3-(4-bromophenyl)azetidin-3-ol.

  • Preparation: Charge an oven-dried, argon-purged round-bottom flask with 1,4-dibromobenzene (1.1 equiv) and anhydrous tetrahydrofuran (THF, 0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 1.05 equiv) dropwise over 15 minutes.

    • Causality & Validation: Maintaining -78 °C is critical to prevent the formation of the di-lithiated species. The solution will turn a faint, clear yellow, validating the formation of the aryllithium intermediate. Stir for 30 minutes.

  • Addition: Dissolve 1-Boc-azetidin-3-one (1.0 equiv) in a minimal amount of anhydrous THF and add dropwise to the reaction mixture at -78 °C. Stir for 2 hours, then allow to slowly warm to room temperature.

  • Workup & IPC: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).

    • Self-Validation (TLC): Elute with 20% EtOAc/Hexanes. The starting ketone (R_f ~0.5, UV inactive, stains with KMnO₄) will disappear, replaced by the product (R_f ~0.3, strongly UV active due to the aryl ring).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography to afford a white solid.

Step 2: DAST-Mediated Deoxofluorination

Objective: Synthesis of 1-Boc-3-(4-bromophenyl)-3-fluoroazetidine.

  • Preparation: Dissolve the tertiary alcohol from Step 1 (1.0 equiv) in anhydrous dichloromethane (DCM, 0.15 M) under argon. Cool to -78 °C.

  • Fluorination: Add DAST (1.5 equiv) dropwise.

    • Causality: DAST is highly reactive. Cryogenic addition controls the exothermic formation of the alkoxysulfur intermediate, preventing thermal decomposition of the azetidine ring.

  • Reaction: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature overnight. The solution will naturally darken to a pale amber.

  • Workup & IPC: Cool the mixture to 0 °C and quench very carefully by the dropwise addition of saturated aqueous NaHCO₃.

    • Self-Validation: Vigorous CO₂ gas evolution will occur. The cessation of bubbling confirms the complete destruction of excess DAST and HF byproducts.

    • Self-Validation (TLC): Elute with 10% EtOAc/Hexanes. The fluorinated product is significantly more lipophilic than the alcohol, appearing as a new UV-active spot at R_f ~0.6.

  • Purification: Extract with DCM, dry over MgSO₄, concentrate, and purify via flash chromatography to yield a pale yellow oil.

Step 3: Boc-Deprotection and Salt Formation

Objective: Synthesis of 3-(4-Bromophenyl)-3-fluoroazetidine Hydrochloride.

  • Preparation: Dissolve the fluorinated intermediate from Step 2 (1.0 equiv) in a minimal volume of anhydrous DCM.

  • Deprotection: Add 4M HCl in 1,4-dioxane (5.0 equiv). Stir at room temperature for 3 hours.

    • Causality & Validation: As the lipophilic Boc group is cleaved, the resulting highly polar hydrochloride salt becomes insoluble in the DCM/dioxane matrix. The spontaneous precipitation of a white crystalline solid physically drives the equilibrium forward and serves as a definitive visual confirmation of reaction completion.

  • Isolation: Concentrate the suspension in vacuo to remove excess HCl and solvents. Triturate the crude solid with diethyl ether, filter, and dry under high vacuum to afford the final product as a free-flowing, white crystalline powder.

Mechanistic Insights: Controlling Regioselectivity

Azetidines bearing a leaving group at the 3-position are notorious for undergoing ring expansion (to pyrrolidines) or ring opening via bicyclic aziridinium intermediates when subjected to ionizing conditions [3].

During the DAST reaction, the tertiary alcohol attacks the sulfur atom of DAST, expelling a fluoride ion to form an alkoxysulfur trifluoride intermediate. The departure of the [Et₂N-SF₂O]⁻ leaving group generates an incipient carbocation at the C3 position.

In this specific substrate, the para-bromophenyl group plays a dual role: its inductive electron-withdrawing nature is offset by its resonance-donating capacity, which effectively stabilizes the C3 carbocation. This stabilization lowers the activation energy for direct nucleophilic attack by the fluoride ion (an S_N1-like pathway) relative to the activation energy required for the C-C bond migration that leads to ring expansion. Consequently, structural fidelity is maintained.

DASTMechanism Alc Tertiary Alcohol (Substrate) IntA Alkoxysulfur Trifluoride Intermediate + HF Alc->IntA + DAST DAST DAST (Et2N-SF3) DAST->IntA Carbo Carbocation Intermediate (Stabilized by Aryl) IntA->Carbo - [Et2N-SF2O]- Prod Fluoroazetidine (Inverted/Retained) Carbo->Prod + F- (Nucleophilic Attack)

Figure 2: Mechanism of DAST-mediated deoxofluorination of the tertiary azetidinol.

Analytical & Quality Control Data

To ensure the integrity of the synthesized compounds, the following table summarizes the expected quantitative yields, physical states, and key spectroscopic markers for the intermediates and the final API building block.

CompoundExpected YieldPhysical StateKey ¹H NMR Shifts (ppm)¹⁹F NMR (ppm)ESI-MS (m/z)
Intermediate 1 (Alcohol)70 - 80%White solid4.10 (d, 2H), 4.35 (d, 2H)Azetidine CH₂N/A272 / 274[M-tBu+H]⁺
Intermediate 2 (Fluoro-Boc)55 - 65%Pale yellow oil4.25 (dd, 2H), 4.45 (dd, 2H)Azetidine CH₂ (J_H-F coupling)-150.5 (s)274 / 276[M-tBu+H]⁺
Final Product (HCl Salt)85 - 95%White crystalline powder4.60 - 4.80 (m, 4H)Azetidine CH₂ (D₂O/DMSO-d₆)-152.0 (s)230 / 232[M+H]⁺

Note: The isotopic distribution of Bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) will result in a characteristic M / M+2 doublet in the mass spectrometry data, serving as an additional layer of structural confirmation.

References

  • Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-fluoroazetidines. Journal of Organic Chemistry, 71(18), 7100-7102. Retrieved from[Link]

  • Lin, X. et al. (2015). Ring Expansion Induced by DAST: Synthesis of Substituted 3‐Fluoropiperidines from Prolinols and 3‐Fluoroazepanes from 2‐Hydroxymethylpiperidines. ResearchGate. Retrieved from[Link]

Exploratory

Structure Elucidation of 3-(4-Bromophenyl)-3-fluoroazetidine Hydrochloride: A Comprehensive Analytical Guide

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Molecule: 3-(4-Bromophenyl)-3-fluoroazetidine hydrochloride (CAS: 2377012-73-0)[1] Executive Summary & Chemical Context The inc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Molecule: 3-(4-Bromophenyl)-3-fluoroazetidine hydrochloride (CAS: 2377012-73-0)[1]

Executive Summary & Chemical Context

The incorporation of fluorine into sp3-rich nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. Fluoroazetidines, in particular, serve as metabolically stable bioisosteres for morpholines and piperazines, offering tunable lipophilicity and modulated basicity (pKa)[2],[3]. The synthesis of these highly strained, fluorinated scaffolds often relies on specialized reagents like triethylamine trihydrofluoride[4].

3-(4-Bromophenyl)-3-fluoroazetidine hydrochloride represents a highly functionalized building block. The 4-bromophenyl moiety provides a versatile handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 3-fluoro substitution blocks metabolic oxidation at the metabolically vulnerable C3 position. Because the free base of azetidine is prone to volatility and degradation, the molecule is isolated and analyzed as its hydrochloride salt[1], which locks the protonation state, stabilizes the crystal lattice, and sharpens NMR resonances by slowing proton exchange.

This whitepaper details the authoritative, step-by-step analytical logic required to unambiguously elucidate the structure, connectivity, and stereoelectronic conformation of this molecule.

Analytical Strategy & Causality Logic

Structure elucidation cannot rely on a single technique; it requires an orthogonal, self-validating workflow.

  • HRMS establishes the exact elemental composition and confirms the presence of the halogen via isotopic profiling.

  • Multinuclear NMR (1H, 13C, 19F) maps the local electronic environment. Fluorine (100% natural abundance, spin ½) is a powerful NMR probe; its scalar couplings (

    
    , 
    
    
    
    ,
    
    
    ) to carbon and hydrogen definitively prove the regiochemistry of the azetidine ring.
  • 2D NMR (HMBC/HSQC) bridges the isolated spin systems. Because C3 is a quaternary center, 1D

    
    H NMR cannot prove the attachment of the aryl ring to the azetidine. HMBC is strictly required.
    
  • X-Ray Crystallography resolves the 3D conformation, specifically the ring puckering and the axial/equatorial preference of the fluorine atom driven by charge-dipole interactions[5].

AnalyticalWorkflow A 3-(4-Bromophenyl)-3-fluoroazetidine HCl Sample Preparation B HRMS (ESI-TOF) Isotopic Profiling (79Br/81Br) A->B C Multinuclear NMR (1H, 13C, 19F) A->C E X-Ray Crystallography (Vapor Diffusion) A->E F Complete Structure & Conformational Elucidation B->F D 2D NMR Correlation (HSQC, HMBC, COSY) C->D D->F E->F

Fig 1. Analytical workflow for the structure elucidation of the fluoroazetidine scaffold.

High-Resolution Mass Spectrometry (HRMS)

Causality & Logic: The primary goal of HRMS (Electrospray Ionization, ESI+) is to confirm the molecular formula (


) and rule out debrominated or defluorinated side products. Bromine possesses two stable isotopes (

and

) in a nearly 1:1 natural abundance ratio.

Expected Diagnostic Data:

  • Exact Mass: The protonated molecular ion

    
     will appear as a distinct doublet at 
    
    
    
    230.0053 (
    
    
    ) and 232.0033 (
    
    
    ).
  • Self-Validation: If the 1:1 doublet is missing, the bromine atom has been lost (e.g., via hydrodehalogenation). A mass error of

    
     ppm confirms the exact elemental composition.
    

Multinuclear & 2D NMR Spectroscopy

NMR is the cornerstone of this elucidation. The presence of the


 nucleus splits both the 

and

H signals, creating highly diagnostic coupling patterns.
Spin System Analysis
  • The Azetidine Ring (C2, C3, C4): The molecule possesses a pseudo-plane of symmetry bisecting C3 and the nitrogen atom. Therefore, the CH

    
     groups at C2 and C4 are chemically equivalent. However, the two protons on C2 (and C4) are diastereotopic—one is cis to the fluorine, the other is trans. They will appear as two distinct multiplets (typically doublets of doublets) due to geminal proton-proton coupling (
    
    
    
    Hz) and vicinal proton-fluorine coupling (
    
    
    Hz).
  • The Quaternary Center (C3): C3 will appear in the

    
     NMR as a massive doublet (
    
    
    
    Hz) around 90–100 ppm, definitively proving the direct attachment of fluorine.
  • The Aryl Ring: The 4-bromophenyl group will present as a classic AA'BB' spin system in the

    
    H NMR, integrating to 4 protons.
    
Bridging the Fragments (HMBC Logic)

To prove that the 4-bromophenyl group is attached to C3 of the azetidine ring, we rely on Heteronuclear Multiple Bond Correlation (HMBC). The ortho-protons of the phenyl ring must show a strong


 correlation to the highly split C3 carbon of the azetidine ring.

NMRElucidation C3 C3 (Quaternary) 13C: ~95 ppm 1J_CF ~200 Hz F19 19F Nucleus 19F: ~ -150 ppm Multiplet F19->C3 1J_CF (Direct) H24 H2 & H4 (CH2) 1H: ~4.3-4.6 ppm Diastereotopic F19->H24 3J_HF (Vicinal) H24->C3 HMBC (2J_CH) ArH Aryl Ortho-H 1H: ~7.6 ppm Doublet ArH->C3 HMBC (3J_CH)

Fig 2. Key NMR coupling logic establishing the connectivity of the C3 quaternary center.

Quantitative Data Summary

Table 1: Predicted Multinuclear NMR Assignments (Solvent: DMSO-


) 
NucleusShift (ppm)MultiplicityCoupling Constants (Hz)Assignment / Logic

H
~ 9.50br s-

(Broad due to quadrupolar

& exchange)

H
~ 7.65d

Phenyl H3, H5 (Adjacent to Br, deshielded)

H
~ 7.45d

Phenyl H2, H6 (Adjacent to C3)

H
~ 4.60dd

Azetidine H2a, H4a (cis to F)

H
~ 4.35dd

Azetidine H2b, H4b (trans to F)

C
~ 135.2d

Phenyl C1 (ipso, split by F)

C
~ 122.4s-Phenyl C4 (C-Br)

C
~ 94.5d

Azetidine C3 (Direct C-F bond)

C
~ 58.2d

Azetidine C2, C4 (Equivalent CH

carbons)

F
~ -148.5m

C3-F (Couples to 4 adjacent protons)

Conformational Analysis via X-Ray Crystallography

While NMR proves connectivity, X-ray crystallography is required to understand the precise 3D geometry. Azetidines are not perfectly planar; they undergo a "butterfly" puckering motion to relieve torsional strain.

In protonated 3-fluoro nitrogen heterocycles, the highly electronegative fluorine atom and the positively charged ammonium center (


) create a powerful charge-dipole interaction. Studies on related fluorinated saturated heterocycles demonstrate that this electrostatic interaction strongly dictates ring puckering, typically forcing the fluorine atom into a persistent pseudo-axial conformation to maximize stabilizing through-space interactions[5]. Crystallizing the HCl salt provides absolute confirmation of this stereoelectronic effect.

Validated Experimental Protocols

Protocol A: High-Resolution Mass Spectrometry (HRMS-ESI)
  • Preparation: Dissolve 1 mg of 3-(4-bromophenyl)-3-fluoroazetidine HCl in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol containing 0.1% Formic Acid.

  • Acquisition: Inject 5 µL into an ESI-TOF mass spectrometer operating in positive ion mode. Set capillary voltage to 3.5 kV and desolvation temperature to 250°C.

  • Self-Validation Check: Extract the ion chromatogram for

    
     230.0–233.0. Verify the presence of the 1:1 isotopic doublet. Calculate the mass error against the theoretical mass of 
    
    
    
    ; it must be
    
    
    ppm.
Protocol B: NMR Sample Preparation & Acquisition
  • Preparation: Weigh exactly 15 mg of the HCl salt into a clean glass vial. Dissolve completely in 0.6 mL of anhydrous DMSO-

    
     (100 atom % D) to prevent rapid exchange of the 
    
    
    
    protons. Transfer to a 5 mm precision NMR tube.
  • Acquisition:

    • Acquire

      
      H NMR (16 scans, relaxation delay 
      
      
      
      ).
    • Acquire

      
       NMR (1024 scans, 
      
      
      
      ).
    • Acquire

      
       NMR (64 scans, un-decoupled to observe 
      
      
      
      multiplets).
    • Acquire 2D HMBC (optimized for long-range

      
       Hz).
      
  • Self-Validation Check: Integrate the

    
    H spectrum. Excluding the solvent residual peak (2.50 ppm) and water (3.33 ppm), the integration must yield exactly 4 aryl protons, 4 aliphatic protons, and 2 broad exchangeable protons.
    
Protocol C: Vapor Diffusion Crystallization
  • Preparation: Dissolve 20 mg of the HCl salt in a minimum volume (approx. 0.5 mL) of Methanol in a 2 mL inner vial.

  • Diffusion Setup: Place the un-capped inner vial inside a larger 20 mL outer vial containing 5 mL of an anti-solvent (e.g., Diethyl Ether). Cap the outer vial tightly.

  • Incubation: Allow the system to sit undisturbed at room temperature for 3–7 days. The volatile anti-solvent will slowly diffuse into the methanol, lowering the solubility and inducing the growth of X-ray quality single crystals.

References

  • ResearchGate. 3-Fluoropiperidines and N-Methyl-3-fluoropiperidinium Salts: The Persistence of Axial Fluorine. Journal of Fluorine Chemistry. Available at:[Link][5]

  • ACS Publications. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity. Journal of Medicinal Chemistry. Available at: [Link][2]

  • ACS Publications. Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry. Available at: [Link][3]

Sources

Foundational

Spectroscopic Characterization of 3-(4-Bromophenyl)-3-fluoro-azetidine HCl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the spectroscopic characterization of 3-(4-Bromophenyl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic characterization of 3-(4-Bromophenyl)-3-fluoro-azetidine HCl. The methodologies and data interpretation strategies detailed herein are grounded in fundamental spectroscopic principles and validated through extensive field application. This document is designed to empower researchers to confidently acquire, interpret, and validate the structural integrity of this and similar novel chemical entities.

The unique structural features of 3-(4-Bromophenyl)-3-fluoro-azetidine HCl—a strained four-membered azetidine ring, a bromine substituent, and a fluorine atom—present both challenges and opportunities in its analytical characterization. Understanding the causality behind experimental choices is paramount for obtaining high-quality, unambiguous data.

Mass Spectrometry: Unveiling the Molecular Formula and Isotopic Signature

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For halogenated molecules like 3-(4-Bromophenyl)-3-fluoro-azetidine HCl, MS provides a distinctive isotopic pattern that serves as a powerful confirmation of the presence of bromine.

The Rationale Behind the Technique

The utility of mass spectrometry in this context is twofold. Firstly, it provides the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of the compound. Secondly, and crucially for this molecule, it reveals the characteristic isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively)[1][2]. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two m/z units, with a relative intensity ratio of approximately 1:1[1][2]. The presence of this doublet is a definitive indicator of a monobrominated compound.

A high-resolution mass spectrometer (HRMS) can provide an exact mass measurement, allowing for the determination of the molecular formula with a high degree of confidence. For 3-(4-Bromophenyl)-3-fluoro-azetidine as the free base (C₉H₉BrFN), the expected monoisotopic mass can be calculated and compared to the experimental value. The HCl salt will typically dissociate in the ion source, and the protonated free base ([M+H]⁺) will be observed.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A robust protocol for the analysis of 3-(4-Bromophenyl)-3-fluoro-azetidine HCl using Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) is as follows:

  • Sample Preparation:

    • Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation and Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). This is chosen to readily form the protonated molecular ion [M+H]⁺.

    • Mass Analyzer: Orbitrap or Time-of-Flight (TOF) for high-resolution analysis.

    • Scan Range: m/z 100-500 to ensure capture of the molecular ion and potential fragments.

    • Capillary Voltage: Typically 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: Adjust as per instrument recommendations.

  • Data Acquisition and Analysis:

    • Acquire the full scan mass spectrum.

    • Identify the molecular ion cluster. For the free base C₉H₉BrFN, the expected m/z for [M+H]⁺ will be a doublet corresponding to [C₉H₁₀⁷⁹BrFN]⁺ and [C₉H₁₀⁸¹BrFN]⁺.

    • Verify the ~1:1 intensity ratio of the isotopic peaks.

    • Determine the exact mass from the HRMS data and use it to confirm the elemental composition.

Data Summary: Predicted Mass Spectrometry Data
Ion SpeciesCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Expected Ratio
[M+H]⁺246.0030248.0010~1:1

M refers to the free base, C₉H₉BrFN.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound. For 3-(4-Bromophenyl)-3-fluoro-azetidine HCl, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous structural assignment.

The Rationale Behind the Techniques
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of the signals corresponds to the relative number of protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

  • ¹⁹F NMR: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique[3][4]. The chemical shift of fluorine is highly sensitive to its electronic environment, providing valuable structural information[3][4]. The large coupling constants between fluorine and other nuclei (¹H and ¹³C) can further aid in structural assignments[5].

The presence of the fluorine atom will introduce characteristic splitting patterns in both the ¹H and ¹³C NMR spectra due to heteronuclear coupling.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of 3-(4-Bromophenyl)-3-fluoro-azetidine HCl in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often a good choice for HCl salts as it can solubilize the compound and the acidic proton is often observable.

  • Instrumentation and Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical spectral width: -2 to 12 ppm.

      • Reference the spectrum to the residual solvent peak.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Typical spectral width: 0 to 200 ppm.

    • ¹⁹F NMR:

      • Acquire a proton-decoupled ¹⁹F spectrum.

      • A wide spectral width is necessary due to the large chemical shift range of fluorine[5].

      • An external reference standard (e.g., CFCl₃) is typically used.

  • Advanced 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.

Data Summary: Predicted NMR Data

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentNotes
~9.5-10.5br s2HN-H₂⁺Broad signal due to the acidic proton of the HCl salt.
~7.7-7.8d2HAr-HProtons on the bromophenyl ring ortho to the bromine.
~7.5-7.6d2HAr-HProtons on the bromophenyl ring meta to the bromine.
~4.5-4.8m4HAzetidine CH₂Complex multiplet due to coupling with each other and with the fluorine atom.

¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (ppm)AssignmentNotes
~140-145Ar-C (quaternary)Carbon attached to the azetidine ring.
~132Ar-CH
~128Ar-CH
~122Ar-C (quaternary)Carbon attached to bromine.
~90-95C-F (quaternary)The carbon bearing the fluorine will show a large ¹JCF coupling constant.
~55-60Azetidine CH₂These carbons will be split due to coupling with the fluorine atom (²JCF).

¹⁹F NMR (376 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityNotes
-160 to -190mThe exact chemical shift is highly dependent on the environment. The signal will be a multiplet due to coupling with the adjacent azetidine protons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

The Rationale Behind the Technique

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds vibrate at characteristic frequencies. For 3-(4-Bromophenyl)-3-fluoro-azetidine HCl, we expect to see absorptions corresponding to N-H bonds (from the ammonium salt), C-H bonds (aromatic and aliphatic), C-N bonds, C-F bonds, and C-Br bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
  • Sample Preparation:

    • Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation and Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Acquisition and Analysis:

    • Acquire the spectrum.

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

Data Summary: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~2700-3000Broad, StrongN-H⁺ stretch of the ammonium salt.
~3000-3100MediumAromatic C-H stretch.
~2850-2950MediumAliphatic C-H stretch (azetidine ring).
~1600MediumAromatic C=C stretch.
~1100-1200StrongC-N stretch.
~1000-1100StrongC-F stretch.
~500-600Medium-StrongC-Br stretch.

Visualizing the Workflow

A logical workflow is critical for the comprehensive analysis of a novel compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample MS Mass Spectrometry Sample->MS HRMS (ESI-TOF/Orbitrap) NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR 400+ MHz Spectrometer IR IR Spectroscopy Sample->IR FTIR-ATR MW_Formula Molecular Weight & Formula Confirmation MS->MW_Formula Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Functional_Groups Functional Group ID IR->Functional_Groups Final_Report Comprehensive Structural Confirmation

Caption: Workflow for the spectroscopic characterization of 3-(4-Bromophenyl)-3-fluoro-azetidine HCl.

Conclusion

The structural confirmation of 3-(4-Bromophenyl)-3-fluoro-azetidine HCl requires a multi-technique spectroscopic approach. By systematically applying mass spectrometry, NMR (¹H, ¹³C, and ¹⁹F), and IR spectroscopy, a complete and unambiguous characterization can be achieved. The protocols and expected data presented in this guide provide a robust framework for researchers and drug development professionals to ensure the identity and purity of this and other complex small molecules. Adherence to these scientifically grounded methodologies will ensure data integrity and build confidence in subsequent research and development activities.

References

  • Zymanczyk-Duda, E., Leśnik, M., & Brzezińska-Rodak, M. (2017). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry, 388(5-6), 1213–1220. [Link]

  • ResearchGate. (2017). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]

  • Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]

  • Khan, I., et al. (2019). Antifungal activity of novel azetidine tethered chitosan synthesized via multicomponent reaction approach. PLoS ONE, 14(3), e0213990. [Link]

  • NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Woo, G. H., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science, 14(10), 556–567. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • ResearchGate. (n.d.). FT-IR Absorption Results For Azetidine Derivatives (M32-M37). [Link]

  • Google Patents. (n.d.).
  • PubChemLite. (n.d.). 3-[(4-bromo-2-fluorophenyl)methyl]azetidine hydrochloride (C10H11BrFN). [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information 1H NMR, 19F NMR and 13C NMR Spectra of Products. [Link]

  • University of Wisconsin-Madison. (n.d.). Fluorine NMR. [Link]

  • National Science Foundation Public Access Repository. (n.d.). Fluorine MAS NMR API revised. [Link]

  • Abad, A., et al. (2005). 1H, 13C and 19F NMR spectroscopy of polyfluorinated ureas. Correlations involving NMR chemical shifts and electronic substituent effects. Magnetic Resonance in Chemistry, 43(5), 389-397. [Link]

  • Huisman, T., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2616-2630. [Link]

Sources

Exploratory

Physicochemical Characterization and Application Workflows for 3-(4-Bromophenyl)-3-fluoroazetidine Hydrochloride in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of conformationally restricted small rings and halogenated motifs is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 3-(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of conformationally restricted small rings and halogenated motifs is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 3-(4-Bromophenyl)-3-fluoroazetidine hydrochloride represents a highly versatile, privileged building block. This technical guide provides an in-depth analysis of its physicochemical properties, precise molecular weight determination, and self-validating analytical and synthetic workflows to ensure rigorous quality control and seamless integration into drug discovery pipelines.

Structural Rationale in Medicinal Chemistry

The architectural design of 3-(4-Bromophenyl)-3-fluoroazetidine hydrochloride combines three distinct functional motifs, each serving a specific mechanistic purpose in drug design:

  • The Azetidine Scaffold: Unlike highly flexible acyclic amines or larger piperidine rings, the four-membered azetidine ring imposes strict conformational rigidity. This reduces the entropic penalty upon target binding and lowers the overall lipophilicity (logD) of the molecule, which is critical for maintaining aqueous solubility and avoiding non-specific protein binding [1].

  • Geminal Fluorine Substitution: The introduction of a fluorine atom geminal to the aryl group and adjacent to the basic nitrogen exerts a strong inductive electron-withdrawing (-I) effect. This strategically lowers the pKa of the azetidine amine from ~10.4 to an estimated 7.6. By reducing the basicity, the molecule maintains a higher fraction of neutral species at physiological pH (7.4), thereby enhancing passive membrane permeability and mitigating hERG channel liabilities [2]. Furthermore, fluorine blocks oxidative metabolism at the metabolically vulnerable 3-position [3].

  • para-Bromophenyl Motif: The bromine atom serves as an ideal electrophilic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions, enabling rapid exploration of chemical space.

G A 3-(4-Bromophenyl)- 3-fluoroazetidine HCl B Azetidine Ring (Conformational Rigidity) A->B C Fluorine Substitution (pKa Modulation) A->C D 4-Bromophenyl Group (Cross-Coupling Handle) A->D E HCl Salt (Aqueous Solubility) A->E

Fig 1. Pharmacophore mapping of 3-(4-Bromophenyl)-3-fluoroazetidine HCl.

Physicochemical Properties & Exact Molecular Weight

Accurate molecular weight calculation is the cornerstone of stoichiometric precision in synthetic workflows. The compound is supplied as a hydrochloride salt to ensure solid-state stability and rapid dissolution in polar solvents.

Calculation Causality: The base molecule (CAS: 1780825-67-3) has the formula


. The exact isotopic mass relies heavily on the natural abundance of Bromine isotopes (

and

in a ~1:1 ratio), but the standard average molecular weight utilizes the standard atomic weights: Carbon (12.011), Hydrogen (1.008), Bromine (79.904), Fluorine (18.998), and Nitrogen (14.007).
  • Base MW:

    
    
    
  • HCl Addition:

    
    
    
  • Total Salt MW:

    
    
    
Table 1: Physicochemical Summary
PropertyValueRationale / Significance
Chemical Formula (Salt)

Includes the hydrochloride counterion.
Molecular Weight (Base) 230.08 g/mol Used for mass spectrometry exact mass targeting.
Molecular Weight (Salt) 266.54 g/mol Used for stoichiometric calculations in synthesis.
CAS Registry Number (Base) 1780825-67-3Unique identifier for the free base [4].
Predicted pKa (Amine) ~7.6Modulated by the inductive effect of the 3-fluoro group.
Physical State Solid (Powder)HCl salt ensures a highly crystalline, stable solid.

Analytical Validation Workflows

To guarantee the integrity of the building block before deployment in complex syntheses, a self-validating analytical workflow utilizing LC-MS and NMR is required.

Workflow Start Sample Preparation (1 mg/mL in MeOH/H2O) LCMS LC-MS Analysis (ESI+, Gradient Elution) Start->LCMS NMR 1H & 19F NMR (DMSO-d6) Start->NMR Data Data Integration & Validation (MW = 266.54 g/mol) LCMS->Data m/z 230.0/232.0 [M+H]+ NMR->Data Structural Confirmation

Fig 2. Self-validating analytical workflow for molecular weight and purity confirmation.

LC-MS Protocol (Purity & Mass Confirmation)

Causality: A reversed-phase gradient is employed. The highly aqueous initial conditions retain the polar azetidine salt, while the organic ramp elutes the hydrophobic bromophenyl moiety. Electrospray Ionization in positive mode (ESI+) is chosen because the basic azetidine nitrogen readily accepts a proton to form the


 ion.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of 50:50 Methanol/Water.

  • System Setup: Equip the LC with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in MS-grade Water.

    • Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Execution: Run the gradient detailed in Table 2 at a flow rate of 0.5 mL/min (Column Temp: 40 °C).

Table 2: LC-MS Gradient Protocol
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
4.0595
5.0595
5.1955
7.0955

Self-Validation Mechanism:

  • Blank Injection: A solvent-only injection preceding the sample ensures no column carryover, validating that the observed mass is native to the sample.

  • Isotopic Signature: The mass spectrum must display a 1:1 intensity doublet at

    
     230.0 (
    
    
    
    ) and 232.0 (
    
    
    ). This mathematically validates the presence of exactly one bromine atom, differentiating the intact target from potential debrominated impurities (
    
    
    152.1).
NMR Protocol (Structural Integrity)

Step-by-Step Methodology:

  • Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-

    
    .
    
  • Acquire

    
     NMR (400 MHz) and 
    
    
    
    NMR (376 MHz) spectra.
  • Self-Validation: The

    
     NMR will show an AA'BB' multiplet system in the aromatic region (confirming para-substitution). The azetidine protons will appear as complex multiplets due to 
    
    
    
    splitting. The
    
    
    NMR must show a single resonance, confirming the absence of fluorinated impurities.

Synthetic Utility: Palladium-Catalyzed Cross-Coupling

The primary utility of this building block is its participation in Suzuki-Miyaura cross-coupling to append diverse aryl or heteroaryl groups to the azetidine core.

Causality:


 is selected as the catalyst because its large bite angle efficiently facilitates the oxidative addition into the sterically unhindered, but electronically deactivated, aryl bromide bond. Potassium carbonate (

) is used as a mild base; it serves a dual purpose by activating the boronic acid and free-basing the azetidine hydrochloride salt in situ, eliminating the need for a separate neutralization step.
Step-by-Step Suzuki-Miyaura Protocol
  • Reagent Preparation: To a microwave vial, add 3-(4-Bromophenyl)-3-fluoroazetidine HCl (1.0 equiv, 266.5 mg, 1.0 mmol), an aryl boronic acid (1.2 equiv, 1.2 mmol),

    
     (0.05 equiv, 0.05 mmol), and 
    
    
    
    (3.0 equiv, 3.0 mmol).
  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 5.0 mL). Seal the vial and purge with Nitrogen for 5 minutes.

  • Reaction Execution: Heat the mixture at 90 °C for 4 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with water (2 x 10 mL). Extract the organic layer, dry over

    
    , filter, and concentrate in vacuo.
    

Self-Validation Mechanism:

  • Catalyst Control: A parallel reaction lacking

    
     is run. The complete absence of the coupled product in the LC-MS trace of the control confirms the transformation is strictly metal-catalyzed.
    
  • Mass Balance: The quantitative recovery of unreacted starting material in the control validates that the azetidine ring is not degrading under the basic, heated conditions of the reaction.

References

  • "Put a ring on it: application of small aliphatic rings in medicinal chemistry." RSC Medicinal Chemistry, 2021.[Link]

  • Meanwell N.A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.[Link]

  • Purser S, Moore PR, Swallow S, Gouverneur V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.[Link]

Foundational

Physicochemical Profiling and Thermodynamic Solubility Workflows for 3-(4-Bromophenyl)-3-fluoro-azetidine HCl

An In-Depth Technical Guide for Preclinical Formulation and Drug Development Executive Summary In modern medicinal chemistry, halogenated azetidine derivatives are increasingly utilized as rigid, metabolically stable bio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Preclinical Formulation and Drug Development

Executive Summary

In modern medicinal chemistry, halogenated azetidine derivatives are increasingly utilized as rigid, metabolically stable bioisosteres, notably in the development of antiparasitic agents and advanced CNS-active compounds[1]. 3-(4-Bromophenyl)-3-fluoro-azetidine hydrochloride is a highly specialized building block. Understanding its solubility profile is not merely a matter of empirical measurement; it requires a deep mechanistic understanding of how its structural features—the strained azetidine ring, the electronegative fluorine, the lipophilic bromophenyl group, and the hydrochloride salt form—interact with various solvent dielectrics.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic protocols. This guide explores the causality behind the compound's solvation thermodynamics and provides a self-validating experimental workflow to ensure absolute data integrity during preclinical solubility assays.

Molecular Causality: Structure-Solubility Relationships

The solubility of 3-(4-Bromophenyl)-3-fluoro-azetidine HCl is dictated by a delicate balance of competing physicochemical forces.

  • The Fluorine Effect (Inductive Withdrawal): The introduction of a highly electronegative fluorine atom at the 3-position of the azetidine ring exerts a strong inductive electron-withdrawing effect (-I effect). This significantly lowers the basicity of the secondary amine, resulting in a predicted pKa of approximately 7.61[2]. Consequently, at physiological pH (7.4), the molecule exists in a delicate equilibrium between its ionized and free-base forms.

  • The Bromophenyl Group (Lipophilicity): The heavy bromine atom drives high lipophilicity and structural density (predicted at 1.56 g/cm³[2]). This hydrophobic bulk resists aqueous solvation, driving the need for solubilizing strategies.

  • The Hydrochloride Salt Form: To counteract the intrinsic lipophilicity of the free base, the compound is formulated as an HCl salt. The salt form lowers the crystal lattice energy and provides a highly polar, dissociable counterion (Cl⁻), driving favorable ion-dipole interactions in high-dielectric aqueous media.

Table 1: Physicochemical Properties & Solubility Impact
PropertyValueCausality / Impact on Solubility
Molecular Formula C₉H₁₀BrClFNThe halogen-heavy structure drives high intrinsic lipophilicity.
Predicted pKa 7.61 ± 0.40Dictates pH-dependent solubility; mostly ionized at pH < 6.
Predicted Density 1.56 ± 0.1 g/cm³High density affects sedimentation rates during phase-separation assays.
Predicted Boiling Point 268.2 ± 40.0 °CIndicates strong intermolecular forces in the free base form.

Solvation Thermodynamics

When 3-(4-Bromophenyl)-3-fluoro-azetidine HCl is introduced to a solvent, its dissolution pathway is entirely dependent on the solvent's dielectric constant (ε) and hydrogen-bonding capacity. In aqueous media (pH < 7), the high dielectric constant forces the dissociation of the azetidinium ion and the chloride ion, forming a robust hydration shell. In organic media like DMSO, the salt may dissolve as an intact ion pair or shift toward the free base equilibrium.

Pathway A Solid State 3-(4-Bromophenyl)-3-fluoro-azetidine HCl B Aqueous Media (High Dielectric Constant) A->B Addition to Water C Organic Media (Low Dielectric Constant) A->C Addition to DMSO/DMF D Dissociation [Azetidinium]+ + [Cl]- B->D pH < pKa (7.61) F Intact Ion Pairs & Free Base Equilibrium C->F Weak Solvation E Solvation Ion-Dipole Interactions D->E Hydration Shell Formation

Solvation pathways of 3-(4-Bromophenyl)-3-fluoro-azetidine HCl in aqueous vs. organic media.

Experimental Methodologies: The Self-Validating Protocol

While kinetic solubility (diluting a DMSO stock into buffer) is useful for early screening, thermodynamic solubility is the gold standard for lead optimization and formulation[3]. The shake-flask method ensures that true thermodynamic equilibrium is reached between the solid and solvated phases[4].

The Shake-Flask Workflow

Workflow S1 Step 1: Solid Dispensing (Excess API) S2 Step 2: Solvent Addition (Buffer pH 7.4 / Organic) S1->S2 S3 Step 3: Equilibration (24-72h, 37°C, Shaking) S2->S3 S4 Step 4: Phase Separation (Centrifugation/Filtration) S3->S4 S5 Step 5: Quantification (HPLC-UV/MS Analysis) S4->S5

Shake-flask thermodynamic solubility workflow for reliable quantification.
Step-by-Step Methodology & Causality
  • Solid Dispensing: Weigh an excess amount of 3-(4-Bromophenyl)-3-fluoro-azetidine HCl (e.g., 2-5 mg) into a glass vial. Causality: An excess of the solid phase is thermodynamically required to ensure the solution reaches absolute saturation without depleting the crystal lattice source[3].

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, 0.1N HCl, or DMSO).

  • Equilibration: Seal the vial and incubate at 37°C with orbital shaking (400 rpm) for 24 to 72 hours[4]. Causality: The heavy bromophenyl group can cause slow dissolution kinetics. A minimum of 24 hours is required to prevent falsely low kinetic readouts.

  • Phase Separation (Critical Step): Centrifuge the sample at 15,000 x g for 15 minutes.

    • Expert Insight: For highly lipophilic, halogenated compounds like this, centrifugation is strictly preferred over filtration . Fluorinated compounds frequently exhibit non-specific binding to standard PVDF or PTFE syringe filters, stripping the API from the solution and leading to artificially low quantification.

  • Quantification: Dilute the supernatant immediately in a compatible mobile phase (e.g., Acetonitrile/Water) and quantify via HPLC-UV or LC-MS against a standard calibration curve.

The Self-Validating Check: Final pH Measurement

A protocol must be self-validating. Because this compound is an HCl salt, its dissolution releases protons into the aqueous medium. If the buffer capacity is insufficient, the pH will drop significantly. If the pH drops below the pKa of 7.61, the compound will fully ionize, artificially inflating the apparent solubility. Rule: Always measure the pH of the supernatant post-equilibration. If the pH has shifted by >0.1 units, the assay must be repeated with a stronger buffer system.

Data Presentation: Expected Solubility Ranges

Based on the physicochemical profile of the azetidine core and its halogen substituents, the following table summarizes the predictive thermodynamic solubility ranges across standard laboratory and formulation solvents.

Table 2: Expected Solubility Ranges & Solvent Compatibility
Solvent SystemDielectric Constant (ε)Expected Solubility RangeSolvation Mechanism
Water (pH 2.0) ~80High (>10 mg/mL)Complete dissociation; robust ion-dipole hydration of the azetidinium ion.
PBS Buffer (pH 7.4) ~80Moderate (0.1 - 1 mg/mL)Partial free-base equilibrium; limited by the lipophilic bromophenyl group.
DMSO 46.7Very High (>50 mg/mL)Strong solvation of the intact ion pair and free base; ideal for stock solutions.
Acetonitrile 37.5Low (<0.1 mg/mL)Poor hydrogen-bond donation; insufficient energy to break the HCl salt lattice.

References

  • Title: (Z)-tert-butyl 3-(4-(3-(3,5-dichlorophenyl)-4,4,4-trifluorobut-2-enoyl)phenyl)-3-fluoroazetidine-1-carboxylate (Patent WO2013169622A1) Source: Molaid URL: [Link]

  • Title: 3.7. Determination of Thermodynamic Solubility Source: Bio-protocol URL: [Link]

  • Title: Will we ever be able to accurately predict solubility? Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Exploratory

role of azetidine ring in medicinal chemistry

The Strategic Integration of the Azetidine Scaffold in Modern Drug Discovery: A Technical Guide Executive Summary Historically viewed as a synthetic curiosity due to its inherent ring strain, the azetidine ring—a four-me...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Integration of the Azetidine Scaffold in Modern Drug Discovery: A Technical Guide

Executive Summary

Historically viewed as a synthetic curiosity due to its inherent ring strain, the azetidine ring—a four-membered saturated nitrogen heterocycle—has transitioned into a privileged scaffold in contemporary medicinal chemistry 1[1]. The incorporation of azetidine motifs into clinical candidates and FDA-approved drugs (e.g., baricitinib, cobimetinib, sarolaner, and azelnidipine) is driven by its ability to enhance metabolic stability, modulate receptor selectivity, and optimize pharmacokinetics [[1]](1]. This technical guide explores the physicochemical rationale, mechanistic applications, and advanced synthetic protocols that enable the deployment of azetidines in modern drug design.

Physicochemical Rationale: The "Goldilocks" Heterocycle

In the pursuit of optimal drug-like properties, medicinal chemists frequently employ bioisosteric replacement. Replacing traditional six-membered (piperidine) or five-membered (pyrrolidine) rings with an azetidine core introduces a unique set of structural advantages. The compact nature of the azetidine ring confers significant angle strain, placing its reactivity and spatial orientation uniquely between highly reactive aziridines and flexible pyrrolidines 2[2].

Crucially, the high sp³-character and conformational rigidity of the azetidine ring lock the molecule into a defined three-dimensional framework, reducing the entropic penalty upon target binding [[2]](2]. Furthermore, systematic studies on saturated heterocyclic amines reveal that azetidines effectively lower lipophilicity (LogP) and modulate basicity (pKa) compared to their larger homologues. This directly translates to improved intrinsic microsomal clearance and metabolic stability, making them highly attractive building blocks for rational optimization 3[3].

G A Azetidine Core (High sp3, Strained) B Conformational Rigidity A->B dictates C Lowered Lipophilicity (LogP) A->C reduces D Modulated Basicity (pKa) A->D tunes F Improved Target Affinity B->F locks active conformation E Enhanced Metabolic Stability C->E prevents CYP metabolism D->E optimizes clearance G Optimal Pharmacokinetics & Bioavailability E->G F->G

Caption: Logical mapping of azetidine structural traits to pharmacokinetic optimization.

Table 1: Comparative Physicochemical Data of Saturated Nitrogen Heterocycles

PropertyPiperidine (6-membered)Pyrrolidine (5-membered)Azetidine (4-membered)Impact on Drug Design
Conformational Flexibility High (Chair/Boat transitions)Moderate (Envelope transitions)Low (Rigid Puckered)Azetidine locks the active conformation, reducing the entropic penalty upon target binding.
Basicity (pKa) ~10.0 – 11.2~10.4 – 11.3~9.5 – 10.4Lower pKa in azetidines reduces physiological protonation, enhancing membrane permeability.
Lipophilicity (LogP) HigherIntermediateLowerEnhances aqueous solubility and reduces off-target lipophilic binding.
Metabolic Stability Susceptible to CYP450 oxidationSusceptible to ring opening/oxidationHigh (Sterically hindered, sp³-rich)Improves half-life and intrinsic microsomal clearance rates.

Mechanistic Case Studies in Drug Design

Bioisosteric Replacement and Spatial Reorientation Azetidines serve as excellent bioisosteres for morpholine and piperazine. For instance, the incorporation of "angular" spirocyclic azetidines has been shown to reduce lipophilicity without compromising target affinity, offering a strategic workaround for drug candidates suffering from poor aqueous solubility 4[4].

Optimization of STAT3 Inhibitors In the development of small-molecule STAT3 inhibitors, researchers utilized an iterative medicinal chemistry approach to balance physicochemical properties. By replacing bulky cyclohexyl or benzyl moieties with azetidine amides, the research team achieved a critical balance: maintaining potent anti-tumor activity while ensuring the compound remained well above the standard solubility cutoff (60 µg/mL) in simulated gastric and intestinal fluids 5[5].

Azetidine Sulfonyl Fluorides in SuFEx Chemistry Recent breakthroughs have harnessed azetidine sulfonyl fluorides (ASFs) for Sulfur-Fluoride Exchange (SuFEx) click chemistry. These reagents allow for the modular introduction of cereblon-binding motifs (CBMs) in targeted protein degraders (PROTACs), providing distinct spatial conformations and advantageous solubility profiles that traditional amide or ether linkers cannot achieve [[6]](6].

Advanced Synthetic Methodologies

Historically, the synthesis of substituted azetidines was plagued by low yields and harsh conditions, primarily relying on the intramolecular cyclization of γ-amino halides 7[7]. Today, modern photoredox catalysis has revolutionized access to these strained rings. A landmark collaborative study between Enamine and Pfizer demonstrated the direct photochemical modification of azetidine-2-carboxylic acids with alkenes, enabling the scalable preparation of 2-substituted alkyl azetidines in both batch and flow systems 8[8].

G S1 1. Reagent Preparation Azetidine-2-carboxylic acid + Alkene S2 2. Base Addition LiOH-H2O in DMF[0.2 M] S1->S2 S3 3. Photocatalyst Integration [Ir] or 4CzIPN (2.5 mol%) S2->S3 S4 4. Degassing Argon Sparge (15 min) S3->S4 S5 5. Photochemical Irradiation Visible Light (Batch or Flow) S4->S5 S6 6. Isolation & Purification Chromatography / Extraction S5->S6

Caption: Step-by-step workflow for the photochemical decarboxylative alkylation of azetidines.

Standardized Experimental Protocol: Photochemical Decarboxylative Alkylation of Azetidines

As a Senior Application Scientist, it is critical to emphasize that robust methodology requires understanding the causality behind every experimental choice. The following protocol for synthesizing alkyl azetidines is designed as a self-validating system to ensure high fidelity and reproducibility across scales 8[8].

Step 1: Reagent Preparation

  • Action : In an oven-dried vial equipped with a magnetic stir bar, dissolve azetidine-2-carboxylic acid (1.0 equiv) and 4-vinylpyridine (2.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Causality : DMF is selected for its high dielectric constant, which stabilizes the polar-radical crossover intermediates generated during photoredox catalysis. Anhydrous conditions prevent premature quenching of the excited photocatalyst.

  • Validation Check : The solution must be completely clear. Any turbidity indicates moisture contamination or degraded reagents.

Step 2: Base Addition

  • Action : Add LiOH·H₂O (1.1 equiv) to the solution.

  • Causality : The base deprotonates the carboxylic acid, significantly lowering its oxidation potential. This is critical to facilitate single-electron transfer (SET) to the photoexcited catalyst.

Step 3: Photocatalyst Integration

  • Action : Introduce the organic photocatalyst 4CzIPN (2.5 mol%).

  • Causality : 4CzIPN is a highly oxidizing, metal-free photocatalyst that absorbs efficiently in the visible blue light spectrum, driving the decarboxylation without heavy metal toxicity.

Step 4: Degassing (Critical Step)

  • Action : Seal the vial and sparge the mixture with ultra-pure Argon for 15 minutes.

  • Causality : Molecular oxygen is a potent triplet state quencher and radical scavenger. Removing O₂ prevents the quenching of the 4CzIPN excited state and avoids the formation of unwanted peroxy radicals.

  • Validation Check : Monitor the exhaust gas through a bubbler; a steady, uniform bubble rate ensures consistent displacement of atmospheric oxygen.

Step 5: Photochemical Irradiation

  • Action : Irradiate the vial using a 440-450 nm blue LED array at ambient temperature for 16 hours. Maintain vigorous stirring.

  • Causality : Blue light provides the exact photon energy required to excite 4CzIPN to its active triplet state. Vigorous stirring ensures uniform photon flux throughout the reaction medium.

  • Validation Check : After 16 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via UPLC-MS. The protocol is self-validating if the extracted ion chromatogram (EIC) shows >95% consumption of the starting material mass.

Step 6: Isolation & Purification

  • Action : Quench the reaction with deionized water and extract three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

  • Causality : The aqueous quench and extraction efficiently partition the highly polar DMF and lithium salts into the aqueous layer, isolating the lipophilic alkyl azetidine product in the organic phase.

Conclusion

The azetidine ring has definitively moved past its reputation as a difficult-to-handle synthetic anomaly. By leveraging its unique sp³-rich geometry, conformational rigidity, and favorable physicochemical profile, medicinal chemists can systematically overcome pharmacokinetic liabilities inherent to larger heterocycles. Supported by modern photoredox methodologies, azetidines represent a dynamic and highly accessible frontier for next-generation pharmaceutical innovation.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed / Taylor & Francis URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs (Extended) Source: ResearchGate URL:[Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery Source: Domainex URL:[Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: PMC / NIH URL:[Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv URL:[Link]

Sources

Foundational

3-fluoro-azetidine derivatives as pharmaceutical intermediates

An In-depth Technical Guide to 3-Fluoro-Azetidine Derivatives as Pharmaceutical Intermediates Authored by a Senior Application Scientist This guide provides researchers, scientists, and drug development professionals wit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Fluoro-Azetidine Derivatives as Pharmaceutical Intermediates

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 3-fluoro-azetidine derivatives, a class of intermediates rapidly gaining prominence in medicinal chemistry. We will delve into the strategic rationale for their use, key synthetic methodologies, the profound impact of their physicochemical properties on drug design, and their application in modern therapeutic agents.

The Strategic Imperative for 3-Fluoro-Azetidines in Drug Discovery

The relentless pursuit of novel chemical matter with improved pharmacological profiles has led medicinal chemists to explore beyond traditional flat, aromatic structures. This has fueled the rise of sp³-rich scaffolds that offer superior three-dimensional diversity.

The Azetidine Scaffold: A Privileged Motif

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital building blocks in drug discovery.[1][2] Their value stems from a unique combination of structural and physical properties:

  • Conformational Rigidity: The strained four-membered ring imparts a high degree of conformational rigidity, which can lead to more selective binding to biological targets by reducing the entropic penalty upon binding.[1]

  • sp³-Rich Character: Azetidines increase the three-dimensionality of a molecule, a characteristic often associated with higher clinical success rates.

  • Improved Physicochemical Properties: Incorporation of an azetidine ring can enhance aqueous solubility, a critical factor for bioavailability, and improve metabolic stability compared to more common saturated heterocycles like pyrrolidine and piperidine.[1][3]

  • Versatile Exit Vectors: The azetidine ring provides well-defined exit vectors for substitution, allowing for precise control over the spatial arrangement of pharmacophoric groups.

Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine moiety, underscoring its importance in modern pharmaceuticals.[1]

The "Magic Bullet": The Role of Fluorine in Medicinal Chemistry

The substitution of hydrogen with fluorine is a widely employed and highly effective strategy in drug design.[4] The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) and extreme electronegativity (3.98 on the Pauling scale)—can profoundly and beneficially alter a molecule's properties.[5]

Key advantages of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Introducing fluorine at a metabolically labile position can block enzymatic oxidation, thereby increasing the drug's half-life and bioavailability.[5][6][7]

  • Modulation of Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect. Placing a fluorine atom near a basic nitrogen, as in an azetidine, can lower its pKa. This can improve membrane permeability and bioavailability by reducing the proportion of the protonated, charged species at physiological pH.[5][7]

  • Increased Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen-bond interactions with protein targets, potentially increasing the binding affinity and potency of a drug candidate.[5][8]

  • Improved Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target.[6][7][8]

The Synergy: Why 3-Fluoro-Azetidine?

The combination of the azetidine scaffold with a fluorine atom at the 3-position creates a powerful pharmaceutical intermediate.[9] This specific arrangement synergistically combines the benefits of both components. The fluorine atom at the 3-position modulates the basicity of the ring nitrogen and can block metabolic degradation without sterically hindering substitution at the nitrogen, which is often a key attachment point for the rest of the drug molecule. These derivatives are crucial intermediates for synthesizing compounds targeting a range of diseases, including dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes and cannabinoid receptor modulators.[9][10][11]

Synthesis of 3-Fluoro-Azetidine Derivatives: A Technical Overview

The synthesis of 3-fluoro-azetidines can be challenging due to the inherent strain of the four-membered ring.[12] However, several effective strategies have been developed.

General Synthetic Workflow

A common and robust approach involves the fluorination of a readily available 3-hydroxyazetidine precursor, which is protected at the nitrogen atom to prevent side reactions. The choice of protecting group is critical; a tert-butyloxycarbonyl (Boc) group is frequently used due to its stability under fluorination conditions and its facile removal under acidic conditions.

G cluster_0 Core Synthesis cluster_1 Application Start N-Boc-3-hydroxyazetidine Fluorination Fluorination (e.g., DAST, Deoxo-Fluor®) Start->Fluorination Fluorinating Agent Intermediate N-Boc-3-fluoroazetidine Fluorination->Intermediate Yields protected intermediate Deprotection Deprotection (e.g., HCl, TFA) Intermediate->Deprotection Acidic Conditions Product 3-Fluoroazetidine (Hydrochloride or TFA salt) Deprotection->Product Final Intermediate API_Synthesis Coupling to Active Pharmaceutical Ingredient (API) core Product->API_Synthesis Nucleophilic substitution or reductive amination Final_Drug Final Drug Product API_Synthesis->Final_Drug

Caption: General workflow for the synthesis and application of 3-fluoro-azetidine.

Key Synthetic Protocols

This is one of the most direct methods. The choice of fluorinating agent is a critical experimental parameter. Diethylaminosulfur trifluoride (DAST) or its safer, more thermally stable analogue, Deoxo-Fluor®, are commonly used to convert the hydroxyl group to a fluorine atom via a nucleophilic substitution reaction.

Step-by-Step Methodology:

  • Dissolution: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in an anhydrous, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The concentration is typically maintained around 0.1-0.5 M.

  • Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath. This is crucial to control the reactivity of the fluorinating agent and minimize side reactions.

  • Addition of Fluorinating Agent: Add Deoxo-Fluor® (e.g., bis(2-methoxyethyl)aminosulfur trifluoride) (1.1-1.5 eq) dropwise to the cooled solution. The slow addition helps to dissipate the heat of the reaction.

  • Reaction: Allow the reaction to stir at -78 °C for a period (e.g., 1 hour) and then slowly warm to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield N-Boc-3-fluoroazetidine.

The final intermediate, 3-fluoroazetidine, is typically used as a salt (e.g., hydrochloride) for stability and ease of handling.

  • Dissolution: Dissolve the purified N-Boc-3-fluoroazetidine in a suitable solvent such as methanol, dioxane, or diethyl ether.

  • Acidification: Add a solution of hydrochloric acid (HCl) in dioxane (e.g., 4 M) or bubble HCl gas through the solution. Alternatively, trifluoroacetic acid (TFA) can be used.

  • Precipitation: Stir the mixture at room temperature. The deprotection is usually rapid, and the resulting 3-fluoroazetidine hydrochloride salt precipitates from the solution.

  • Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired product.

Impact of Physicochemical Properties on Drug Development

The introduction of a fluorine atom at the 3-position of the azetidine ring systematically alters key physicochemical properties that are critical for drug development.

PropertyUnsubstituted Azetidine (Parent)3-Fluoro-Azetidine DerivativeRationale & Impact on Drug Development
Basicity (pKa) ~8.5 - 9.5~6.5 - 7.5The strong electron-withdrawing fluorine atom lowers the pKa of the azetidine nitrogen. This reduces the degree of protonation at physiological pH (7.4), increasing the fraction of the neutral species, which generally leads to improved cell membrane permeability and better oral absorption.[5][7]
Lipophilicity (LogP) LowModerately IncreasedFluorine is more lipophilic than hydrogen. This increase can enhance membrane permeability and binding to hydrophobic pockets in target proteins. However, the effect is modest, helping to avoid the excessively high lipophilicity that can lead to poor solubility and metabolic issues.[7][8]
Metabolic Stability Susceptible to oxidation at C3Significantly IncreasedThe C-F bond is much stronger than the C-H bond, making the 3-position resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" can significantly increase the half-life and duration of action of a drug.[5][7]
Dipole Moment ModerateIncreasedThe highly polar C-F bond increases the local and overall molecular dipole moment. This can lead to stronger, more specific interactions with polar residues in a protein's active site, potentially increasing potency and selectivity.[5]

Applications in Medicinal Chemistry: From Intermediate to API

3-Fluoro-azetidine hydrochloride is a versatile intermediate used to incorporate the 3-fluoro-azetidine motif into more complex molecules. The primary amine of the deprotected azetidine serves as a nucleophile or can be functionalized through various coupling reactions.

Case Study: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV inhibitors are a class of oral hypoglycemics used to treat type 2 diabetes. Several potent inhibitors incorporate fluorinated azetidine or pyrrolidine rings.[10] The 3-fluoro-azetidine moiety can be coupled to a scaffold, such as a cyanobenzyl group, which is known to interact with the active site of the DPP-IV enzyme.

G Intermediate 3-Fluoroazetidine Hydrochloride Coupling Synthetic Coupling (e.g., Nucleophilic Aromatic Substitution) Intermediate->Coupling Scaffold API Scaffold (e.g., Cyanobenzyl derivative) Scaffold->Coupling Final_API DPP-IV Inhibitor (Active Pharmaceutical Ingredient) Coupling->Final_API

Caption: Integration of the 3-fluoro-azetidine intermediate into a DPP-IV inhibitor.

The fluorinated azetidine ring in this context serves multiple purposes:

  • It provides a rigidifying element to correctly orient the pharmacophore.

  • The fluorine atom can form favorable interactions within the enzyme's active site.

  • The reduced basicity of the nitrogen can improve the overall pharmacokinetic profile of the molecule.

Conclusion and Future Perspectives

3-Fluoro-azetidine derivatives represent a masterful convergence of two powerful strategies in medicinal chemistry: the use of strained, sp³-rich scaffolds and the strategic incorporation of fluorine. As pharmaceutical intermediates, they provide a robust platform for creating next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. The continued development of novel and more efficient synthetic routes to access these valuable building blocks will further solidify their role in drug discovery programs across a wide range of therapeutic areas.[13] The emergence of new synthetic methods, such as those utilizing azetidine sulfonyl fluorides for defluorosulfonylation reactions, promises to expand the accessibility and diversity of these critical intermediates even further.[14][15]

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024, December 25). ChemRxiv.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024, December 12). Journal of the American Chemical Society.
  • The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online.
  • The Role of Small Molecules Containing Fluorine Atoms. (2024, February 27). Encyclopedia.pub.
  • How Is Fluorine Used in the Medical Field? (2025, January 27). Inhance Technologies.
  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
  • Understanding Aze Medications: The Role of Azetidine Derivatives. (2025, December 30).
  • The synthetic method of 3 fluoro azetidine derivatives. (2017, November 14).
  • Structures of some azetidine-based drugs.
  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. (2005, November 1). Bioorganic & Medicinal Chemistry Letters.
  • 3-FLUOROAZETIDINE HYDROCHLORIDE Chemical Properties,Uses,Production. (2025, July 4). ChemicalBook.
  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing.

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 3-(4-Bromophenyl)-3-fluoro-azetidine HCl as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary & Structural Rationale In modern kinase inhibitor drug discovery, escaping the "flatland" of planar heterocycles is critical for improving physicochemical properties such as lipophilic efficiency (LipE)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern kinase inhibitor drug discovery, escaping the "flatland" of planar heterocycles is critical for improving physicochemical properties such as lipophilic efficiency (LipE) and metabolic stability. The building block 3-(4-Bromophenyl)-3-fluoro-azetidine HCl (CAS 2377012-73-0)[1] has emerged as a highly privileged structural motif.

This bifunctional scaffold provides two distinct synthetic and biological advantages:

  • The 3-Fluoro-Azetidine Core : The highly electronegative fluorine atom inductively withdraws electron density from the azetidine nitrogen. This lowers the basicity (pKa) of the amine, which mitigates hERG toxicity liabilities and optimizes solvent-exposed salt-bridge interactions within kinase active sites, a mechanism validated in the2[2].

  • The 4-Bromophenyl Vector : The aryl bromide serves as an ideal, robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for late-stage diversification when attaching hinge-binding pharmacophores.

Physicochemical Profiling

The deliberate choice to use a 3-fluoro substituted azetidine over an unsubstituted or 3,3-difluoro variant is grounded in precise physicochemical tuning. As observed in recent 3[3], the degree of fluorination dictates both stability and target affinity.

PropertyUnsubstituted Azetidine3-Fluoroazetidine3,3-DifluoroazetidineImpact on Kinase Inhibitor Design
Basic Amine pKa ~ 9.5 - 10.4~ 7.5 - 8.2~ 6.0 - 6.53-Fluoro optimally balances salt-bridge formation with membrane permeability.
Lipophilicity (clogP) LowestModerateHighestMono-fluorination increases lipophilicity just enough to improve passive diffusion.
Metabolic Stability Poor (Oxidation prone)HighVery HighSteric and electronic shielding by fluorine prevents CYP-mediated ring oxidation.
Relative Kinase Potency BaselineUp to 21-fold increase>10-fold loss vs 3-Fluoro3-Fluoro precisely aligns with solvent-exposed Asp/Glu residues[2].

Synthetic Workflows & Self-Validating Protocols

To successfully integrate this building block into a kinase inhibitor, the azetidine nitrogen must first be capped (to prevent catalyst poisoning and build the solvent-front interacting motif), followed by cross-coupling of the aryl bromide to a hinge-binding scaffold.

Workflow A 3-(4-Bromophenyl)- 3-fluoro-azetidine HCl B N-Derivatization (Amidation/Sulfonylation) A->B DIPEA, R-COCl DCM, 0°C to RT C N-Capped Intermediate (Stable to Pd) B->C Workup & Purification D Suzuki-Miyaura Cross-Coupling C->D Pd(dppf)Cl2, K2CO3 110°C, 2h F Final Kinase Inhibitor D->F Isolation E Hinge-Binder Boronic Acid E->D Cross-coupling Partner

Synthetic workflow for functionalizing 3-(4-Bromophenyl)-3-fluoro-azetidine into a kinase inhibitor.

Protocol 1: N-Acylation of 3-(4-Bromophenyl)-3-fluoro-azetidine HCl

This step installs the solvent-front interacting group while protecting the amine prior to cross-coupling.

  • Preparation : Suspend 3-(4-Bromophenyl)-3-fluoro-azetidine HCl (1.0 eq, 266.54 g/mol ) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition : Cool the suspension to 0 °C under nitrogen. Dropwise, add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality : DIPEA is utilized in a strict 3.0 molar equivalent excess to fully liberate the azetidine free base from its hydrochloride salt and to neutralize the stoichiometric HCl generated during the subsequent acylation.

  • Acylation : Slowly add the desired acyl chloride (1.1 eq). Remove the ice bath and allow the reaction to stir for 2 hours while warming to room temperature.

  • In-Process Control (IPC) & Validation : Remove a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. System Validation : The protocol is validated to proceed to workup only when the starting material mass (m/z 230 for the free base) is <2% by UV integration, and the target N-capped mass is dominant.

  • Workup : Quench with saturated aqueous NaHCO₃. Extract twice with DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Suzuki-Miyaura Cross-Coupling to a Kinase Hinge Binder

This step attaches the core pharmacophore (e.g., a pyrazolo[1,5-a]pyrimidine or indazole) that will hydrogen-bond with the kinase hinge region.

  • Preparation : In a microwave-safe vial, combine the N-capped 3-(4-Bromophenyl)-3-fluoro-azetidine intermediate (1.0 eq) and the kinase hinge-binder boronic acid/ester (1.2 eq).

  • Catalyst & Base : Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq).

    • Causality : Pd(dppf)Cl₂ is selected as a robust, bidentate catalyst highly effective for sterically hindered aryl bromides. K₂CO₃ is strictly required to activate the boronic acid into a nucleophilic boronate complex, which is the prerequisite for the transmetalation step.

  • Solvent System : Suspend the mixture in a degassed 1,4-Dioxane/H₂O mixture (4:1 v/v, 0.1 M).

    • Causality : Degassing prevents oxidative quenching of the Pd(0) active species. The biphasic system ensures simultaneous solubility of the lipophilic azetidine intermediate and the inorganic base.

  • Reaction : Seal the vial and irradiate in a microwave reactor at 110 °C for 30 minutes.

  • In-Process Control (IPC) & Validation : Monitor via LC-MS. System Validation : The reaction is deemed complete and successful when the highly distinctive aryl bromide isotope pattern (m/z M and M+2 in a 1:1 ratio) is entirely consumed and replaced by the product mass.

  • Purification : Filter the mixture through a pad of Celite to remove palladium black. Partition with EtOAc and water, dry the organic layer, and purify via silica gel chromatography.

Biological Application: Kinase Pathway Modulation

Once synthesized, compounds utilizing this scaffold show profound efficacy in modulating critical signaling pathways. A premier example is the4[4], a potent RIP1 inhibitor. The incorporation of the 3-fluoroazetidine motif significantly improved cellular activity and cross-species metabolic stability, effectively halting TNF-induced necroptotic cell death and tissue damage.

Pathway TNF TNF-alpha / Death Ligands TNFR1 TNFR1 Receptor TNF->TNFR1 Binds RIP1 RIP1 Kinase (Active) TNFR1->RIP1 Recruits & Activates RIP3 RIP3 Kinase RIP1->RIP3 Phosphorylates Inhibitor Fluorinated Azetidine Inhibitor (e.g., GDC-8264) Inhibitor->RIP1 Allosteric/Hinge Binding (Blocks Kinase Activity) MLKL MLKL Phosphorylation & Oligomerization RIP3->MLKL Activates Necroptosis Necroptotic Cell Death (Tissue Damage) MLKL->Necroptosis Membrane Permeabilization

RIP1 kinase pathway illustrating the intervention point of fluorinated azetidine inhibitors.

References

  • ChemScene. "2377012-73-0 | 3-(4-Bromophenyl)-3-fluoroazetidine hcl". 1

  • Journal of Medicinal Chemistry (ACS). "Discovery of Clinical Candidate GDC-8264, a Novel, Potent and Selective RIP1 Inhibitor for Amelioration of Tissue Damage and the Treatment of Inflammatory Diseases". 4

  • ACS Medicinal Chemistry Letters. "Exploiting Solvent Exposed Salt-Bridge Interactions for the Discovery of Potent Inhibitors of SOS1 Using Free-Energy Perturbation Simulations". 2

  • PubMed Central (PMC). "Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2)". 3

Sources

Application

Application Note: Protocol for the Synthesis of 3-Aryl-3-Fluoroazetidine Analogs

Executive Summary & Rationale The incorporation of fluorine into small, strained heterocycles has become a cornerstone strategy in modern drug discovery. Specifically, 3-aryl-3-fluoroazetidines are highly valued as metab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The incorporation of fluorine into small, strained heterocycles has become a cornerstone strategy in modern drug discovery. Specifically, 3-aryl-3-fluoroazetidines are highly valued as metabolically stable bioisosteres for aryl amines, piperidines, and pyrrolidines. The geminal pairing of an aryl group and a fluorine atom on a four-membered ring modulates the basicity (pKa) of the azetidine nitrogen, enhances lipophilicity, and improves blood-brain barrier (BBB) penetrance while blocking cytochrome P450-mediated oxidative metabolism at the 3-position.

This application note details a robust, self-validating synthetic protocol for generating 3-aryl-3-fluoroazetidine analogs. Rather than relying on the bromofluorination of N-alkenylimines—a method pioneered by De Kimpe and co-workers —this guide focuses on the highly modular Grignard addition followed by deoxofluorination pathway . This approach allows for late-stage diversification using a wide array of commercially available aryl Grignard reagents.

Mechanistic Rationale & Causality (The "Why")

To ensure high yields and prevent dangerous side reactions, it is critical to understand the physical chemistry governing this workflow:

  • Nucleophilic Arylation of a Strained Ring: 1-Boc-3-azetidinone is highly electrophilic due to the ~25 kcal/mol strain energy of the four-membered ring. However, it is also susceptible to enolization and ring-opening if the nucleophile acts as a base. Conducting the Grignard addition at strictly cryogenic temperatures (-78 °C) suppresses the basicity of the arylmagnesium bromide relative to its nucleophilicity, ensuring clean conversion to the tertiary alcohol.

  • Deoxofluorination Dynamics: Converting the sterically hindered tertiary alcohol to a fluoride utilizes Diethylaminosulfur trifluoride (DAST) . The initial step is the rapid, exothermic formation of an alkoxyaminosulfur difluoride intermediate. Warming the reaction to room temperature provides the activation energy for C–O bond cleavage. Because the reaction occurs at a tertiary center, it proceeds via an

    
    -like transition state with carbocationic character. In acyclic systems, tertiary carbocations rapidly eliminate to form alkenes. However, in the azetidine system, forming an endocyclic double bond (azetine) is energetically prohibited by severe ring strain (analogous to anti-Bredt principles). Thus, fluoride trapping outcompetes elimination, driving the reaction selectively toward the 3-fluoroazetidine.
    
  • Anhydrous Deprotection: Cleaving the Boc protecting group with anhydrous HCl in dioxane prevents the hydrolytic degradation of the delicate fluoroazetidine free base, directly yielding the bench-stable hydrochloride salt.

Comparative Reagent Analysis

While DAST is the traditional reagent for deoxofluorination, its thermal instability poses scale-up risks. The table below summarizes quantitative data and safety profiles for alternative fluorinating agents that can be substituted in this protocol.

ReagentChemical NameThermal StabilityPrimary ByproductsHandling & Safety Profile
DAST Diethylaminosulfur trifluorideLow (Explosive >50 °C)Et₂NSF₂, HFFuming liquid; requires strict cryogenic control (-78 °C).
Deoxo-Fluor Bis(2-methoxyethyl)aminosulfur trifluorideModerate (Stable to 80 °C)(MeOCH₂CH₂)₂NSF₂, HFLiquid; less exothermic upon aqueous quenching than DAST.
XtalFluor-E (Diethylamino)difluorosulfonium BF₄High (Solid, stable >100 °C)DAST-like + DBU-HFSolid; requires an exogenous fluoride source (e.g., Et₃N·3HF).

Process Visualization

Workflow Start 1-Boc-3-azetidinone Grignard Aryl Grignard Addition (-78°C, THF) Start->Grignard Alcohol 1-Boc-3-aryl-3-hydroxyazetidine Grignard->Alcohol Fluorination Deoxofluorination (DAST or XtalFluor-E) Alcohol->Fluorination FluoroBoc 1-Boc-3-aryl-3-fluoroazetidine Fluorination->FluoroBoc Deprotect Boc Deprotection (4M HCl in Dioxane) FluoroBoc->Deprotect Product 3-Aryl-3-fluoroazetidine HCl Deprotect->Product

Fig 1: Synthetic workflow for 3-aryl-3-fluoroazetidine analogs via Grignard addition and DAST.

Self-Validating Experimental Protocol

Step 1: Synthesis of 1-Boc-3-aryl-3-hydroxyazetidine
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reaction: Dissolve 1-Boc-3-azetidinone (10.0 mmol, 1.71 g) in anhydrous THF (30 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Add the desired arylmagnesium bromide (1.0 M in THF, 12.0 mL, 12.0 mmol) dropwise over 15 minutes via syringe, ensuring the internal temperature remains below -70 °C.

  • Maturation: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over 1 hour.

  • Workup: Quench the reaction carefully by adding saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 10% to 30% EtOAc in Hexanes) to afford the tertiary alcohol. (Self-Validation: TLC

    
     shifts from ~0.5 for the ketone to ~0.2 for the alcohol in 20% EtOAc/Hexanes).
    
Step 2: Deoxofluorination to 1-Boc-3-aryl-3-fluoroazetidine
  • Preparation: In a dried 50 mL flask under nitrogen, dissolve the 1-Boc-3-aryl-3-hydroxyazetidine (5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL). Cool the solution to -78 °C.

  • Fluorination: Add DAST (7.5 mmol, 0.99 mL) dropwise. Caution: DAST reacts violently with moisture and must be handled in a fume hood.

  • Maturation: Stir the mixture at -78 °C for 1 hour. Remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 12 hours to ensure complete C–F bond formation.

  • Workup: Cool the mixture back to 0 °C. Carefully quench by the dropwise addition of saturated aqueous NaHCO₃ (15 mL) until CO₂ evolution ceases. Separate the layers and extract the aqueous phase with DCM (2 × 20 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (10% EtOAc in Hexanes). (Self-Validation: The fluorinated product is significantly less polar, with a TLC

    
     of ~0.6).
    
Step 3: Boc Deprotection and Salt Formation
  • Reaction: Dissolve the 1-Boc-3-aryl-3-fluoroazetidine (3.0 mmol) in anhydrous DCM (10 mL). Add 4M HCl in dioxane (15.0 mmol, 3.75 mL) at room temperature.

  • Maturation: Stir the solution for 3 hours. The product will typically begin to precipitate as a white hydrochloride salt.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether (15 mL), filter, and dry under high vacuum to afford the pure 3-aryl-3-fluoroazetidine hydrochloride salt.

Analytical Validation Parameters

To ensure the integrity of the synthesized protocol, verify the final compound against the following spectroscopic benchmarks:

  • 
    F NMR (376 MHz, DMSO-d6):  A highly diagnostic peak must appear between -140 ppm and -160 ppm  (typically a singlet or multiplet depending on long-range aryl coupling). The absence of signals near -130 ppm confirms that ring-expansion or acyclic fluorinated byproducts did not form.
    
  • 
    H NMR (400 MHz, DMSO-d6):  The azetidine ring protons (H-2 and H-4) will appear as a complex set of multiplets between 4.0 and 4.8 ppm . This complexity arises from strong geminal proton coupling (
    
    
    
    Hz) combined with distinct vicinal/geminal coupling to the fluorine atom (
    
    
    Hz).

References

  • Piron, K., Verniest, G., Van Hende, E., & De Kimpe, N. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC, 2012(5), 6-15.[Link]

  • Lahm, G. P., et al. (2013). Process for the preparation of chiral isoxazoline azetidine derivatives as antiparasitic agents. U.S. Patent No. 8,415,310 B2. U.S.
  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur trifluorides and homologues. The Journal of Organic Chemistry, 40(5), 574-578.[Link]

Method

Application Notes and Protocols: 3-(4-Bromophenyl)-3-fluoro-azetidine HCl for Structure-Activity Relationship (SAR) Studies

Abstract This guide provides a comprehensive overview of 3-(4-Bromophenyl)-3-fluoro-azetidine hydrochloride, a versatile and strategically designed building block for medicinal chemistry and drug discovery. Azetidines, a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview of 3-(4-Bromophenyl)-3-fluoro-azetidine hydrochloride, a versatile and strategically designed building block for medicinal chemistry and drug discovery. Azetidines, as strained four-membered nitrogen-containing heterocycles, have become privileged scaffolds due to their ability to impart favorable physicochemical properties such as metabolic stability, solubility, and three-dimensionality to drug candidates.[1] The incorporation of a fluorine atom and a functionalizable bromophenyl group at the 3-position offers medicinal chemists precise control over molecular vectors for extensive Structure-Activity Relationship (SAR) exploration. We present the strategic applications of this building block, detailed protocols for its derivatization, and a framework for its integration into drug discovery programs.

Introduction: The Strategic Value of Fluorinated Azetidines

The azetidine ring, once a synthetic curiosity, is now a highly sought-after motif in modern drug design.[1] Its inherent ring strain and conformational rigidity provide a defined three-dimensional framework, which can lead to enhanced binding affinity and selectivity for biological targets.[2] Unlike less strained rings like pyrrolidines, the azetidine scaffold offers unique spatial arrangements for substituents.[2] Several FDA-approved drugs, including baricitinib and azelnidipine, feature the azetidine core, highlighting its role in improving pharmacokinetic profiles.

The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity can modulate the basicity of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and improve membrane permeability.[3] The geminal fluoro-aryl arrangement in 3-(4-Bromophenyl)-3-fluoro-azetidine HCl provides a polar, non-planar exit vector that can engage in specific hydrogen bonding interactions and offers a bioisosteric replacement for other groups.

This building block is specifically designed for SAR studies by providing two orthogonal points of diversification:

  • N-functionalization of the azetidine nitrogen.

  • C-functionalization of the phenyl ring via cross-coupling at the bromo-position.

This dual-handle approach allows for the rapid generation of diverse chemical libraries to probe the chemical space around a lead compound.

Physicochemical and Structural Properties

A clear understanding of the building block's properties is essential for its effective use in synthesis and molecular design.

PropertyValueSource
IUPAC Name 3-(4-bromophenyl)-3-fluoroazetidine;hydrochloride[4]
CAS Number 2377012-73-0[5]
Molecular Formula C₉H₁₁BrClFN[4][5]
Molecular Weight 266.54 g/mol [5]
Predicted TPSA 12.03 Ų[5]
Predicted LogP 2.6389[5]
Form Solid
Storage Sealed in dry, 2-8°C[5]

Strategic Application in SAR Studies: A Dual-Vector Approach

The power of 3-(4-Bromophenyl)-3-fluoro-azetidine HCl lies in its capacity for systematic and independent modification at two key positions. This allows researchers to dissect the SAR of a compound series by attributing changes in biological activity to specific structural modifications.

Caption: Dual-vector SAR strategy using the title building block.

Vector 1: N-Functionalization of the Azetidine Ring

The secondary amine of the azetidine is a nucleophilic center and a key handle for introducing a wide variety of substituents (R¹). The choice of the N-substituent is critical for modulating potency, selectivity, and pharmacokinetic properties like cell permeability and metabolic stability.

Common N-Functionalization Reactions:

  • Acylation/Amidation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to introduce amide functionalities.

  • Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides. This can reduce the basicity of the nitrogen and introduce potent hydrogen bond-donating or -accepting groups.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated derivatives.

  • Alkylation: Direct alkylation with alkyl halides, though this can sometimes lead to over-alkylation and requires careful control.

Vector 2: Functionalization of the Bromophenyl Ring

The 4-bromophenyl moiety is an ideal substrate for palladium-catalyzed cross-coupling reactions, one of the most powerful toolsets in modern medicinal chemistry.[6] This allows for the introduction of diverse aryl, heteroaryl, or amino groups (Ar/NR₂), which can probe interactions with specific pockets of a biological target.

Key Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: This reaction forms a C-C bond between the bromophenyl ring and a boronic acid or ester. It is highly robust, tolerates a wide range of functional groups, and is extensively used for creating biaryl scaffolds.[7][8]

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond between the bromophenyl ring and a primary or secondary amine. It is invaluable for synthesizing arylamines, a common motif in pharmaceuticals.[7]

Experimental Protocols

The following protocols are generalized procedures. Researchers must optimize conditions for specific substrates. Standard laboratory safety procedures, including the use of personal protective equipment, should be followed at all times.

Protocol 1: General Procedure for N-Sulfonylation

This protocol describes the reaction of 3-(4-Bromophenyl)-3-fluoro-azetidine with a generic sulfonyl chloride.

Materials:

  • 3-(4-Bromophenyl)-3-fluoro-azetidine HCl (1.0 eq)

  • Sulfonyl chloride (R-SO₂Cl) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 3-(4-Bromophenyl)-3-fluoro-azetidine HCl and anhydrous DCM (to make a ~0.1 M solution).

  • Cool the suspension to 0 °C using an ice bath.

  • Add the base (TEA or DIPEA) dropwise. Stir the mixture for 20 minutes at 0 °C to liberate the free base.

  • Add the sulfonyl chloride (1.1 eq), either neat or as a solution in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired N-sulfonylated azetidine.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of the bromophenyl moiety with a boronic acid.

Materials:

  • N-protected-3-(4-Bromophenyl)-3-fluoro-azetidine (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Workflow:

Suzuki_Workflow Setup 1. Reaction Setup (Flask, Reagents) Inert 2. Inert Atmosphere (Purge with N₂/Ar) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent React 4. Heat & Stir (e.g., 90°C, 12h) Solvent->React Workup 5. Aqueous Workup (Extraction) React->Workup Purify 6. Purification (Chromatography) Workup->Purify

Caption: Typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • In a Schlenk flask or microwave vial, combine the N-protected azetidine starting material, boronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas (repeat 3 times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-18 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers. Extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the coupled product.

Catalytic Cycle Visualization:

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar-Pd(II)-Br(L₂) OxAdd->PdII Transmetal Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Azetidine-Ar-Ar' RedElim->Product Azetidine_Br Azetidine-Ar-Br Azetidine_Br->OxAdd Boronic Ar'B(OH)₂ + Base Boronic->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Hypothetical SAR Data Presentation

To illustrate the utility of this building block, consider a hypothetical SAR study targeting a protein kinase. The goal is to optimize the potency (IC₅₀) by modifying the R¹ and R² positions.

Compound IDR¹ (N-substituent)R² (via Suzuki)Kinase IC₅₀ (nM)
Core-H -H-Br>10,000
1a -SO₂CH₃-Br2,500
1b -COCH₃-Br4,800
2a -SO₂CH₃-Phenyl950
2b -SO₂CH₃-Pyridin-4-yl150
2c -SO₂CH₃-Thiophen-2-yl1,200
3a -COCH₃-Pyridin-4-yl420
3b -CH₂-Cyclopropyl-Pyridin-4-yl280

Analysis:

  • N-acylation/sulfonylation (1a, 1b) provides a modest increase in potency over the free amine.

  • Suzuki coupling to introduce new aryl/heteroaryl groups at R² (2a-c) significantly improves activity, with the pyridine moiety (2b) being optimal.

  • Fixing the optimal R² group (pyridin-4-yl) and exploring different R¹ substituents (3a, 3b) allows for fine-tuning of potency.

Conclusion

3-(4-Bromophenyl)-3-fluoro-azetidine HCl is a high-value building block for modern drug discovery. Its pre-installed fluoro-aryl moiety and two orthogonal points for diversification provide a powerful and efficient platform for conducting systematic SAR studies. The robust and well-established protocols for its functionalization enable the rapid generation of focused compound libraries, accelerating the hit-to-lead and lead optimization phases of drug development.

References

  • Oreate AI Blog. (2025).
  • BenchChem. (2025). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.
  • PubMed. (2026).
  • ACS Publications. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols: Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in Medicinal Chemistry.
  • (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • (2026).
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.
  • (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols for Catalytic Functionalization of 3-((4-Bromophenyl)sulfonyl)azetidine.
  • ACS Publications. (2006). Synthesis of 3-Fluoroazetidines.
  • ACS Publications. (2006). Synthesis of 3-Fluoroazetidines.
  • ChemScene. 3-(4-Bromophenyl)-3-fluoroazetidine hcl.
  • ResearchGate.
  • Fluorochem. 3-(4-BROMOPHENYL)AZETIDINE HCL.
  • ACS Publications. (2008). Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling.
  • Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines.
  • PMC. Modular Access to N-SF5 azetidines.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
  • CymitQuimica. 3-(4-BROMOPHENYL)AZETIDINE HCL.
  • Google Patents. (2017).
  • Google Patents. (2001). Process for the synthesis of azetidinones.
  • MDPI. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnuzVX62chflYT-h3Tqd2A9SfEWE66wg6QROT2Rcu7N3K5pI9jxjc2Jrzw1JDKwESzAHDxrxeLRxLn4CZBYb1EUDmNvrdEhQ_3-X7yAFRgrh0QMGH3T8qhfAMdgJh9ag==]([Link]

Sources

Application

Application Note: Strategic Incorporation of 3-Fluoroazetidine Hydrochloride in the Synthesis of Dipeptidyl Peptidase IV (DPP-4) Inhibitors

Introduction & Mechanistic Rationale Dipeptidyl peptidase IV (DPP-4) inhibitors, commonly known as gliptins, represent a cornerstone in the management of Type 2 diabetes mellitus. These molecules function by prolonging t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Dipeptidyl peptidase IV (DPP-4) inhibitors, commonly known as gliptins, represent a cornerstone in the management of Type 2 diabetes mellitus. These molecules function by prolonging the half-life of incretin hormones like GLP-1, thereby enhancing glucose-dependent insulin secretion. In the pursuit of next-generation DPP-4 inhibitors, the incorporation of fluorinated nitrogen heterocycles—specifically the 3-fluoroazetidine moiety—has emerged as a privileged structural strategy.

The Causality of the Fluorine Substitution

The selection of 3-fluoroazetidine over its non-fluorinated counterparts is driven by precise stereoelectronic and pharmacokinetic causality:

  • Conformational Locking : The highly electronegative fluorine atom exerts a gauche effect, polarizing the adjacent C–H bonds and locking the four-membered azetidine ring into a specific puckered conformation. This pre-organization drastically reduces the entropic penalty upon binding to the S1/S2 subpockets of the DPP-4 active site[1].

  • pKa Modulation : Fluorine's electron-withdrawing nature lowers the basicity (pKa) of the azetidine nitrogen. When coupled into an amide, this increases the metabolic stability of the compound against oxidative degradation by cytochrome P450 enzymes.

  • Handling the Hydrochloride Salt : 3-Fluoroazetidine as a free base is highly volatile, hygroscopic, and prone to rapid degradation. Utilizing 2 ensures bench stability, allows for precise stoichiometric weighing, and extends shelf life during multi-step syntheses[2].

Synthetic Workflow Visualization

The following diagram illustrates the validated synthetic pathway for integrating 3-fluoroazetidine hydrochloride into a carboxylic acid intermediate (such as a fluorinated lysine derivative) to yield a target DPP-4 inhibitor.

DPP4_Synthesis Acid Protected Amino Acid (e.g., Fluorinated Lysine) Coupling Amide Coupling (HATU, DMF, RT) Acid->Coupling Carboxyl Activation Azetidine 3-Fluoroazetidine·HCl (Stable Salt) Base In Situ Free-Basing (DIPEA, 0 °C) Azetidine->Base Neutralization Base->Coupling Nucleophilic Attack Workup Aqueous Workup (Acid/Base Washes) Coupling->Workup LC-MS Validation Deprotection Global Deprotection (TFA or Pd/C) Workup->Deprotection Purified Intermediate Final Target DPP-4 Inhibitor (Active API) Deprotection->Final Final Yield

Synthetic workflow for coupling 3-fluoroazetidine HCl in DPP-4 inhibitor development.

Quantitative Reagent Selection Data

Because the electron-withdrawing fluorine atom reduces the nucleophilicity of the azetidine nitrogen, standard carbodiimide coupling agents (like DCC or EDC alone) often result in sluggish kinetics and poor yields. The table below summarizes the empirical data for selecting the optimal coupling system.

Coupling SystemBaseSolventTypical Yield (%)Epimerization RiskReaction TimeMechanistic Rationale
HATU DIPEA (3.0 eq)DMF85–95%Low2–4 hGenerates a highly reactive OAt-ester that easily overcomes the reduced nucleophilicity of the fluorinated secondary amine.
EDC·HCl / HOBt TEA (3.0 eq)DCM / DMF60–75%Moderate12–18 hThe standard OBt-ester is less reactive; requires longer reaction times, which increases the risk of alpha-proton abstraction.
T3P (50% in EtOAc)PyridineEtOAc75–85%Very Low6–12 hMild phosphonic anhydride activation; excellent for scaling up due to highly water-soluble byproducts.

Self-Validating Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes the optimal method for coupling 3 to a protected amino acid scaffold (e.g., an N-Boc protected fluorinated lysine derivative)[3]. The procedure is engineered as a self-validating system, ensuring that each step has a distinct chemical rationale and an observable quality control checkpoint.

Materials Required
  • Carboxylic Acid Intermediate : 1.0 equivalent (eq)

  • 3-Fluoroazetidine Hydrochloride : 1.2 eq

  • HATU : 1.2 eq

  • N,N-Diisopropylethylamine (DIPEA) : 3.0 eq

  • Anhydrous DMF : 0.2 M relative to the acid

Step-by-Step Methodology

Step 1: Reagent Solubilization

  • Action : In an oven-dried round-bottom flask purged with nitrogen, dissolve the carboxylic acid intermediate (1.0 eq) and 3-fluoroazetidine hydrochloride (1.2 eq) in anhydrous DMF.

  • Causality : DMF is utilized because it possesses the high dielectric constant necessary to solubilize both the highly polar hydrochloride salt and the lipophilic protected amino acid, preventing biphasic reaction stalling[4].

Step 2: In Situ Free-Basing

  • Action : Cool the reaction mixture to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise over 5 minutes.

  • Causality : DIPEA is a sterically hindered, non-nucleophilic base. The first 1.2 equivalents strictly neutralize the HCl salt, liberating the active 3-fluoroazetidine free base in situ without allowing it to evaporate. The remaining 1.8 equivalents serve to deprotonate the carboxylic acid and neutralize the acidic byproducts generated by HATU[3].

Step 3: Carboxyl Activation

  • Action : Add HATU (1.2 eq) portion-wise to the chilled solution. Stir at 0 °C for 15 minutes, then remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Causality : Adding HATU at 0 °C prevents exothermic degradation of the uronium salt. Warming to room temperature provides the kinetic energy required for the weakly nucleophilic 3-fluoroazetidine to attack the sterically hindered OAt-active ester.

Step 4: Validation Checkpoint (Reaction Monitoring)

  • Action : After 2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

  • Self-Validation : The reaction is deemed complete when the UV trace shows >95% consumption of the starting acid, and the MS spectra is dominated by the

    
     corresponding to the fluorinated azetidine amide. If unreacted acid remains, stir for an additional 2 hours.
    

Step 5: Orthogonal Aqueous Workup

  • Action : Quench the reaction by adding a 10-fold volume excess of cold water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Combine the organic layers and perform the following sequential washes:

    • 1M Aqueous HCl (x2) : Removes excess DIPEA and any unreacted 3-fluoroazetidine.

    • Saturated Aqueous NaHCO₃ (x2) : Deprotonates and extracts unreacted carboxylic acid and the highly acidic HOAt byproduct.

    • Brine (x1) : Breaks any emulsions and draws residual water and DMF out of the organic phase.

  • Self-Validation : This specific sequence guarantees that the resulting organic phase contains only the neutral amide product and trace non-polar impurities, drastically simplifying downstream chromatography.

Step 6: Isolation

  • Action : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically a gradient of Hexanes/EtOAc or DCM/MeOH depending on the scaffold) to yield the pure protected DPP-4 inhibitor intermediate[5].

References

  • 3-FLUOROAZETIDINE HYDROCHLORIDE | 617718-46-4 - ChemicalBook. ChemicalBook.
  • The Ascendancy of Fluorinated Azetidines in Medicinal Chemistry. Benchchem.
  • US20040242898A1 - Synthesis of 3,3,4,4-tetrafluoropyrrolidine and novel dipeptidyl peptidase-IV inhibitor compounds. Google Patents.
  • A Selective α-Amino Amide Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry - ACS Publications.
  • US 2015/0210683 A1 - Patent Application Publication. Googleapis.com.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Yield in 3-Fluoro-azetidine Synthesis

For Researchers, Scientists, and Drug Development Professionals The synthesis of 3-fluoro-azetidine, a valuable building block in medicinal chemistry, is often plagued by low yields, presenting a significant hurdle for r...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-fluoro-azetidine, a valuable building block in medicinal chemistry, is often plagued by low yields, presenting a significant hurdle for researchers. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently encountered questions to help you navigate the complexities of this synthesis and optimize your reaction outcomes.

Understanding the Core Challenges

The synthesis of azetidines is inherently challenging due to the significant ring strain of the four-membered ring, making them less stable and more reactive than larger heterocycles.[1][2] This inherent instability can lead to ring-opening, decomposition, or rearrangement under various reaction conditions, all contributing to diminished yields.[1] The introduction of a fluorine atom at the 3-position adds another layer of complexity to an already delicate process.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of 3-fluoro-azetidine, with a focus on the common fluorination of a 1-Boc-azetidin-3-ol precursor.

FAQ 1: My fluorination of 1-Boc-azetidin-3-ol with DAST is resulting in a complex mixture of byproducts and a very low yield of the desired 3-fluoro-azetidine. What's going wrong?

This is a very common issue. While Diethylaminosulfur Trifluoride (DAST) is a frequently used reagent for deoxofluorination, its application to strained rings like azetidine requires careful consideration of several factors.

Potential Causes & Solutions:

  • Thermal Instability of DAST: DAST is known to be thermally unstable and can decompose, especially at elevated temperatures, leading to the formation of reactive and potentially hazardous byproducts.[3]

    • Solution: Maintain strict temperature control throughout the reaction. Perform the reaction at low temperatures (e.g., -78 °C) and allow it to warm slowly to room temperature. Avoid any localized heating.[4]

  • Side Reactions Promoted by DAST Byproducts: The decomposition of DAST can generate acidic species that can catalyze side reactions, such as elimination or rearrangement of the azetidine ring.

    • Solution: Consider using a non-nucleophilic base, such as proton sponge, to scavenge any acidic byproducts generated during the reaction.

  • Substrate Degradation: The strained azetidine ring is susceptible to ring-opening or rearrangement under the reaction conditions, especially in the presence of Lewis acidic impurities in the DAST or generated in situ.[1]

    • Solution: Use freshly distilled or high-purity DAST to minimize the presence of impurities. The slow addition of DAST to the cooled solution of the alcohol can also help to control the reaction exotherm and minimize side reactions.

  • Formation of Aziridinium Intermediates: Ring contraction to form a more stable aziridinium ion intermediate, followed by fluoride attack, can lead to the formation of undesired regioisomers or other byproducts.

    • Solution: Optimizing the reaction solvent can sometimes influence the reaction pathway. Less polar solvents may disfavor the formation of charged intermediates.

Visualizing the Fluorination Workflow and Potential Pitfalls

The following diagram illustrates the key steps in the fluorination of 1-Boc-azetidin-3-ol and highlights common areas where issues can arise.

Fluorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_problems Potential Issues Start 1-Boc-azetidin-3-ol (Starting Material) Solvent Anhydrous Solvent (e.g., DCM, THF) Start->Solvent Dissolve Inert_Atmosphere Inert Atmosphere (N2 or Ar) Solvent->Inert_Atmosphere Maintain Cooling Cool to -78 °C Inert_Atmosphere->Cooling DAST_Addition Slow Addition of DAST Cooling->DAST_Addition Warming Slow Warming to RT DAST_Addition->Warming DAST_Decomp DAST Decomposition (>90 °C) DAST_Addition->DAST_Decomp If too fast or temperature too high Side_Reactions Elimination/ Rearrangement DAST_Addition->Side_Reactions Acidic byproducts Quench Quench with NaHCO3 (aq) Warming->Quench Extraction Extraction with Organic Solvent Quench->Extraction Purification Column Chromatography Extraction->Purification Product 1-Boc-3-fluoro-azetidine Purification->Product Purification_Issues Product Volatility/ Decomposition on Silica Purification->Purification_Issues

Caption: Workflow for DAST-mediated fluorination and common failure points.

FAQ 2: Are there safer and more effective alternatives to DAST for the fluorination of 1-Boc-azetidin-3-ol?

Yes, several modern fluorinating agents have been developed that offer improved safety profiles and, in some cases, better yields and selectivity.

Alternative Fluorinating Agents:

ReagentKey AdvantagesConsiderations
Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride)Thermally more stable than DAST, with a higher decomposition temperature.[3] Often provides higher yields with fewer byproducts.[5]Still requires careful handling and an inert atmosphere. Can be more expensive than DAST.
Fluolead™ (4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride)Crystalline solid, high thermal stability, can be handled in air, and reacts slowly with water.[5]May have different reactivity profiles compared to DAST and Deoxo-Fluor®.
Selectfluor® (F-TEDA-BF4)An electrophilic fluorinating agent that is a crystalline solid, making it easier and safer to handle than gaseous fluorine.[3][5] It operates under mild conditions and can offer high efficiency and selectivity.[5]The mechanism is different (electrophilic vs. nucleophilic), which may require significant changes to the reaction conditions. May not be suitable for all substrates.
NFSI (N-Fluorobenzenesulfonimide)A stable, non-hygroscopic solid electrophilic fluorinating agent.[3] Generally considered milder than Selectfluor®.[3] Has been used in the synthesis of 3-fluoro-azetidine derivatives.[4]Often requires a strong base (e.g., LiHMDS) and very low temperatures (-78 °C).[4]

Experimental Protocol: Deoxyfluorination using Deoxo-Fluor®

This protocol is a general guideline and may require optimization for your specific substrate.

  • Preparation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve 1-Boc-azetidin-3-ol (1.0 mmol) in anhydrous dichloromethane (DCM) (5 mL).[3]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add Deoxo-Fluor® (1.2 mmol) to the stirred solution.[3]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 10 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure at low temperature to avoid loss of the potentially volatile product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

FAQ 3: I'm struggling with the purification of my 3-fluoro-azetidine product. The yield is low after column chromatography. What can I do?

Purification of small, relatively polar, and potentially volatile azetidine derivatives can be challenging.

Potential Causes & Solutions:

  • Volatility: 3-Fluoro-azetidine and its N-Boc protected form can be volatile.

    • Solution: When removing solvent under reduced pressure, use a cold water bath and avoid excessive vacuum or heat. Co-distillation with a higher boiling point solvent like toluene can sometimes help to minimize product loss.

  • Decomposition on Silica Gel: The acidic nature of standard silica gel can cause degradation of the azetidine ring.[1]

    • Solution 1: Neutralized Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine to neutralize the acidic sites before packing the column.

    • Solution 2: Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a polymer-based support.

    • Solution 3: Salt Formation and Extraction: If the final product is the free base (after Boc deprotection), consider converting it to a stable salt (e.g., hydrochloride) for easier handling and purification by crystallization. The free base can then be liberated just before the next synthetic step.

FAQ 4: My overall synthetic route to 3-fluoro-azetidine is inefficient. Are there alternative synthetic strategies I should consider?

While the fluorination of an azetidin-3-ol precursor is common, other routes have been developed.

Alternative Synthetic Approaches:

  • Ring-Closing Reactions: Intramolecular cyclization of an appropriately substituted acyclic precursor containing a fluorine atom can be a viable strategy. The success of this approach is highly dependent on the choice of leaving group and the conformational flexibility of the precursor.[1][6]

  • From 3-Oxoazetidine: The synthesis of 1-Boc-3-oxoazetidine followed by reductive amination and subsequent fluorination could be an alternative.

  • Multi-component Reactions: Innovative multi-component reactions are emerging for the synthesis of highly functionalized azetidines.[6]

  • Patented Routes: Several patents describe alternative synthetic pathways that may offer advantages in terms of overall yield and scalability. For example, one patented method reports a total yield of up to 85% under milder conditions.[4]

Visualizing the Decision-Making Process for Method Selection

The choice of synthetic strategy depends on several factors, including available starting materials, scale, and safety considerations.

Synthesis_Strategy Start Need to Synthesize 3-Fluoro-azetidine Precursor_Available Is 1-Boc-azetidin-3-ol readily available? Start->Precursor_Available Fluorination_Route Deoxyfluorination Route Precursor_Available->Fluorination_Route Yes Alternative_Routes Consider Alternative Routes Precursor_Available->Alternative_Routes No Reagent_Choice Choice of Fluorinating Agent Fluorination_Route->Reagent_Choice Ring_Closing Ring_Closing Alternative_Routes->Ring_Closing Intramolecular Cyclization From_Oxoazetidine From_Oxoazetidine Alternative_Routes->From_Oxoazetidine From 3-Oxoazetidine Patented_Methods Patented_Methods Alternative_Routes->Patented_Methods Review Patented Syntheses DAST DAST Reagent_Choice->DAST DAST (Cost-effective, but hazardous) DeoxoFluor DeoxoFluor Reagent_Choice->DeoxoFluor Deoxo-Fluor® (Safer, potentially higher yield) Electrophilic Electrophilic Reagent_Choice->Electrophilic Electrophilic Reagents (e.g., Selectfluor®, NFSI) (Different mechanism, solid reagents) Low_Yield_Troubleshooting Troubleshoot Temperature, Byproducts, Purification DAST->Low_Yield_Troubleshooting Optimization Optimize Reaction Conditions DeoxoFluor->Optimization Electrophilic->Optimization

Caption: Decision tree for selecting a synthetic strategy for 3-fluoro-azetidine.

By carefully considering the factors outlined in this guide and systematically troubleshooting your experiments, you can significantly improve the yield and reproducibility of your 3-fluoro-azetidine synthesis.

References

  • Pharmaceutical Technology. (2026, February 6). Fluorination Remains Key Challenge in API Synthesis. [Link]

  • Van Hende, E., Verniest, G., Deroose, F., Thuring, J. W., Macdonald, G., & De Kimpe, N. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of organic chemistry, 74(5), 2250–2253. [Link]

  • Shimizu, M., & Hiyama, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1856–1912. [Link]

  • D'Amato, F., Grellepois, F., Gualdani, R., & Tredici, A. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Nanjing Furun Kaide Biological Pharmaceutical Co Ltd. (2017). The synthetic method of 3 fluoro azetidine derivatives.
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. [Link]

  • Kuriyama, M., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 12. [Link]

  • University of Bari Aldo Moro. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. [Link]

  • National Institutes of Health. (2025). Synthetic Strategies to Access Fluorinated Azoles. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

Sources

Optimization

preventing ring-opening of azetidines during reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidines. This resource provides in-depth guidance on preventing the undesired ring-opening of the az...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidines. This resource provides in-depth guidance on preventing the undesired ring-opening of the azetidine core during chemical transformations. The inherent ring strain of azetidines makes them valuable synthetic intermediates but also susceptible to cleavage under various conditions.[1][2][3] This guide offers practical solutions and explains the chemical principles behind them.

Troubleshooting Guide: Preventing Unwanted Ring-Opening

This section is designed for quick reference when you encounter unexpected reactivity in the lab.

Symptom / Observation Probable Cause(s) Recommended Solution(s) & Rationale
Low yield of desired product; mass spectrometry shows byproducts corresponding to a ring-opened amine. Acidic Reaction Conditions: Protic acids can protonate the azetidine nitrogen, activating the ring for nucleophilic attack.[1][4] Some reagents, like acyl chlorides, can act as Lewis acids.[1]1. Buffer the Reaction: Use a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge any acid. 2. Lower the Temperature: Perform the reaction at 0 °C to -78 °C to reduce the rate of the ring-opening side reaction.[1] 3. Choose an Acid-Stable Protecting Group: If acidic conditions are unavoidable, switch from an acid-labile group like Boc to a more robust group like Cbz.[1]
Ring-opening observed during N-acylation with an acyl chloride. Lewis Acidity of Acyl Chloride & Prolonged Reaction Time: The acyl chloride can coordinate to the azetidine nitrogen, promoting cleavage.[1] Extended exposure, even at low temperatures, can lead to product degradation.1. Slow, Controlled Addition: Add the acyl chloride dropwise at low temperature (0 °C) to maintain a low instantaneous concentration.[1] 2. Monitor Closely: Use TLC or LC-MS to track the consumption of the starting material and quench the reaction immediately upon completion.[1]
Decomposition of an azetidine-containing product, especially with a pendant amide group. Intramolecular Nucleophilic Attack: A nearby nucleophilic group (like an amide) can attack the strained ring, especially when the azetidine nitrogen is protonated under acidic conditions.[4][5]1. Control pH: Maintain neutral or basic conditions during workup and purification. The rate of this decomposition is highly pH-dependent.[4] 2. Modify the Structure: If possible, increase the distance between the amide and the azetidine ring by adding a methylene spacer to disfavor the intramolecular cyclization.[4]
Reaction with a strong nucleophile leads to ring cleavage instead of desired transformation elsewhere in the molecule. Direct Nucleophilic Attack: The carbon atoms of the azetidine ring are electrophilic due to ring strain and can be directly attacked by strong nucleophiles.[1]1. Use a Less Nucleophilic Reagent: If possible, select a milder reagent. 2. Protect the Azetidine Nitrogen: Installing an electron-withdrawing protecting group (e.g., tosyl, nosyl) can reduce the nucleophilicity of the nitrogen but may activate the ring carbons. This requires careful consideration.[1] However, in many cases, protection enhances stability.[2][6]
Ring-opening during heated reactions (e.g., amide or Suzuki couplings). Thermal Instability: High temperatures provide the activation energy needed to overcome the barrier to ring-opening, especially in strained systems.[1]1. Optimize Catalyst/Reagents for Lower Temperatures: Screen palladium catalysts and ligands for Suzuki couplings that are active at or near room temperature. For amide couplings, use modern coupling agents that do not require high heat. 2. Limit Reaction Time: Instead of increasing temperature for a sluggish reaction, consider longer reaction times at a milder temperature.[1]

Frequently Asked Questions (FAQs)

This section provides a deeper dive into the chemical principles governing azetidine stability.

Q1: What are the fundamental factors that make azetidines prone to ring-opening?

The primary driver is the significant ring strain, estimated to be around 25.4 kcal/mol.[1] This inherent energy makes the ring susceptible to reactions that release this strain. The main triggers are:

  • Lewis and Protic Acids: These are the most common culprits.[1] They coordinate with or protonate the basic nitrogen atom, turning it into a good leaving group and making the ring's carbon atoms highly electrophilic and vulnerable to nucleophilic attack.[1][4][5]

  • Strong Nucleophiles: Potent nucleophiles can directly attack the carbon atoms of the azetidine ring, leading to cleavage.[1][7]

  • Elevated Temperatures: Heat can provide the necessary energy to surmount the activation barrier for ring cleavage.[1]

  • Substituents: The electronic nature of substituents on the ring can influence stability. Electron-withdrawing groups on the nitrogen (like sulfonyl groups) can stabilize the ring in some contexts but may also activate it towards certain nucleophiles.[1]

Mechanisms of azetidine activation leading to ring-opening.
Q2: How do I choose the right N-protecting group to maximize stability?

The choice of the N-protecting group is a critical decision that directly impacts the stability of the azetidine ring under various reaction conditions.[8] A protecting group is a temporary modification that reduces the reactivity of the nitrogen.[8]

Protecting GroupStability: Acidic ConditionsStability: Basic ConditionsCommon Removal ConditionsKey Considerations
Boc (tert-Butoxycarbonyl)Labile, especially to strong acids like TFA or HCl.[1]Generally stable.Strong acid (TFA, HCl).[1]Very common and easy to apply/remove, but its acid sensitivity requires careful planning of subsequent steps.
Cbz (Carboxybenzyl)More stable than Boc.Generally stable.Hydrogenolysis (H₂, Pd/C).[1]Offers orthogonal stability to acid-labile groups. The removal by hydrogenolysis is clean but may not be compatible with other reducible functional groups (e.g., alkynes, some benzyl ethers).
Sulfonyl (e.g., Tosyl, Nosyl)Generally stable.Generally stable.Harsh reductive conditions (e.g., Na/NH₃, Mg/MeOH).[1]Provides high stability but can be difficult to remove. The strong electron-withdrawing nature can sometimes activate the ring towards nucleophilic attack.[1]
Benzhydryl (Bzh) Moderate stability.Stable.Hydrogenolysis or strong acid.Has been shown to be crucial in specific photochemical applications, facilitating desired cyclizations and subsequent ring-opening reactions where other groups fail.[9]

graph "Protecting_Group_Decision" {
layout=dot;
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12];
edge [fontname="Helvetica", fontsize=10];

Start [label="What are your downstream reaction conditions?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Acid [label="Strongly Acidic?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Strongly Basic?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Reducible [label="Reducible Groups Present?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Use_Boc [label="Consider Boc", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Avoid_Boc [label="Avoid Boc", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Use_Cbz [label="Consider Cbz", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Use_Tosyl [label="Consider Tosyl/Nosyl\n(High Stability)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cbz_Caution [label="Use Cbz with Caution", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Acid; Acid -> Avoid_Boc [label="Yes"]; Acid -> Base [label="No"]; Avoid_Boc -> Base; Base -> Reducible [label="No"]; Base -> Use_Tosyl [label="Yes"]; Reducible -> Use_Tosyl [label="Yes"]; Reducible -> Use_Cbz [label="No"]; }

Sources

Troubleshooting

Technical Support Center: Synthesis of 3,3-Disubstituted Azetidines

Welcome to the Application Scientist Support Portal. Azetidines are highly privileged motifs in modern drug discovery due to their ability to lower lipophilicity, improve metabolic stability, and introduce critical 3D ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Azetidines are highly privileged motifs in modern drug discovery due to their ability to lower lipophilicity, improve metabolic stability, and introduce critical 3D character (high


) to pharmaceutical candidates[1]. However, the synthesis of 3,3-disubstituted azetidines is notoriously plagued by ring strain, poor functional group compatibility, and competing side reactions (such as ring-opening and elimination)[2].

This guide is engineered to provide researchers with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to overcome these synthetic bottlenecks.

Module 1: Diagnostic Route Selection

Before troubleshooting a failed reaction, ensure you have selected the optimal synthetic trajectory for your specific target architecture.

RouteSelection Start Target: 3,3-Disubstituted Azetidine Q1 Requires complex 3D spirocycles or all-carbon quaternary centers? Start->Q1 StrainRelease Strain-Release Strategy (Azabicyclo[1.1.0]butane) Q1->StrainRelease Yes Q2 Direct functionalization of existing azetidine rings? Q1->Q2 No Azetidinylation Azetidinylation Reagents (Sc(OTf)3 Catalysis) Q2->Azetidinylation Polar Mechanism Photoredox Photoredox / Ni Catalysis (Radical Cross-Coupling) Q2->Photoredox Radical Mechanism

Logical workflow for selecting a synthetic route to 3,3-disubstituted azetidines.

Module 2: Troubleshooting Desk (FAQs)

Q1: I am attempting a Friedel-Crafts alkylation using an azetidin-3-ol precursor, but I am observing massive ring-opening and elimination side products instead of the desired 3,3-disubstituted azetidine. Why?

The Causality: The four-membered azetidine ring possesses significant ring strain (~26 kcal/mol). When you generate a carbocation at the C3 position, the nitrogen lone pair can participate in a fragmentation pathway, leading to ring-opening or elimination if the carbocation is not sufficiently stabilized[2]. The Solution: You must meticulously select your N-protecting group. An


-Cbz (carboxybenzyl) or 

-Boc group is absolutely crucial here. These groups are electron-withdrawing enough to reduce the nucleophilicity of the azetidine nitrogen (preventing premature lone-pair participation and ring-opening), while simultaneously providing neighboring group stabilization to the intermediate carbocation on the four-membered ring[2].
Q2: My classical [2+2] aza Paternò-Büchi cycloadditions are yielding poor regioselectivity and degrading my sensitive functional groups under harsh UV light. What is the alternative?

The Causality: Direct UV irradiation often indiscriminately excites multiple chromophores within complex molecules, leading to degradation and poor orbital overlap control[3]. The Solution: Transition to visible-light photoredox catalysis . By utilizing an Iridium photocatalyst (e.g.,


), you can achieve the reactive triplet state via highly controlled energy transfer under mild, visible-light conditions. This preserves sensitive functional groups and vastly improves the substrate scope for forming functionalized azetidines[4].
Q3: I need to synthesize an azetidine with an all-carbon quaternary center at the C3 position, but traditional cross-coupling fails due to steric hindrance.

The Causality: Standard


 or classical cross-coupling pathways are highly sensitive to steric bulk, making the formation of adjacent 

bonds at a quaternary center kinetically unfavorable. The Solution: Employ a strain-release strategy using azabicyclo[1.1.0]butane (ABB). The inherent strain energy of the bicyclic ABB system provides a massive thermodynamic driving force that easily overcomes the steric penalties of forming an all-carbon quaternary center. This can be achieved via a Nickel/Bromide relay catalysis using aryl boronic acids[5], or through electrophile-induced spirocyclization[6].

Module 3: Quantitative Data Matrix

To facilitate rapid decision-making, the following table summarizes the quantitative performance metrics of the primary synthetic strategies utilized in modern azetidine synthesis.

Synthetic StrategyKey Reagents / CatalystsTypical YieldsFunctional Group TolerancePrimary Application
Azetidinylation Reagents [1]Azetidine trichloroacetimide ester,

(10-20 mol%),

70% – 95%High (Tolerates complex phenols, heteroaromatics)Modular library synthesis; Late-stage functionalization.
Strain-Release (ABB) [7]Azabicyclo[1.1.0]butane (ABB), Electrophiles, TFAA or

60% – 85%Moderate (Requires robust protecting groups)Complex 3D architectures; Spiro-azetidines; Semipinacol rearrangements.
Photoredox / Ni Catalysis [5]

/

dual catalysts, Visible Light, Aryl Boronic Acids
50% – 80%High (Mild room-temperature conditions)

radical cross-coupling; All-carbon quaternary centers.

Module 4: The Protocol Vault

The following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Protocol A: Modular Synthesis via Sc(OTf)3-Catalyzed Azetidinylation

This protocol utilizes azetidinylation reagents to directly modify existing aziridines/azetidines into 3,3-disubstituted targets under mild Lewis acid catalysis[1].

  • Preparation of the Reaction Environment:

    • Action: Flame-dry 100 mg of 4Å molecular sieves under vacuum for 10 minutes prior to use. Add to a dry Schlenk flask under an argon atmosphere.

    • Causality & Validation: Sc(OTf)3 is moisture-sensitive; water will coordinate the Lewis acid and kill the catalytic cycle. Validation: The sieves must be completely free-flowing with zero condensation visible on the upper walls of the flask.

  • Reagent Assembly:

    • Action: Add

      
       (9.8 mg, 10 mol%), the azetidine trichloroacetimide ester (0.20 mmol), and the chosen nucleophile (0.30 mmol) to the flask. Inject dry 
      
      
      
      (1.5 mL).
    • Causality & Validation: The mild Lewis acidity of

      
       selectively activates the trichloroacetimide leaving group without over-activating the azetidine nitrogen. Validation: Observe a slight color change (often pale yellow) upon dissolution, indicating successful Lewis acid-base complexation.
      
  • Reaction Execution & Monitoring:

    • Action: Stir the mixture at 35 °C for approximately 12 hours.

    • Causality & Validation:Validation: Monitor via TLC. The reaction is complete when the high-

      
       ester spot completely disappears, replaced by a lower-
      
      
      
      product spot that stains strongly under UV or
      
      
      . If the starting material persists, verify the anhydrous nature of your solvent.
  • Isolation:

    • Action: Remove the solvent under reduced pressure and purify the residue via silica gel column chromatography.

Mechanism A Azetidine Trichloroacetimide B Sc(OTf)3 Activation A->B C N-Cbz Stabilized Carbocation B->C - Leaving Group D Nucleophilic Attack C->D Prevents Ring Opening E 3,3-Disubstituted Product D->E C-C / C-X Bond

Mechanistic pathway of Sc(OTf)3-catalyzed azetidinylation via a stabilized carbocation.

Protocol B: Strain-Release Friedel-Crafts Spirocyclization

This protocol leverages the immense thermodynamic driving force of azabicyclo[1.1.0]butane (ABB) to construct complex azetidine spiro-tetralins[6].

  • Generation of ABB-Carbinols:

    • Action: Treat Azabicyclo[1.1.0]butyl lithium (ABB-Li) with a

      
      -aryl ketone/aldehyde at -78 °C in THF.
      
    • Causality & Validation: Low temperatures are required to prevent the premature degradation of the highly strained lithiated species. Validation: Quench a 10

      
       aliquot with water and analyze via GC-MS. Complete consumption of the ketone mass peak validates successful carbinol formation.
      
  • Electrophilic Activation & Interrupted Friedel-Crafts:

    • Action: Treat the resulting ABB-carbinol with a strong electrophilic activating agent (e.g., Trifluoroacetic anhydride, TFAA) under acidic conditions.

    • Causality & Validation: The electronic nature of the activating agent dictates the pathway. Strong electrophiles trigger an interrupted Friedel-Crafts mechanism, generating a dearomatized azabicyclo[2.1.1]hexane intermediate[7]. Validation: Extract a crude sample for

      
      -NMR. The appearance of distinct upfield signals corresponding to the dearomatized intermediate (formed exclusively as a single diastereomer) confirms the strain-release step was successful[6].
      
  • Final Trapping:

    • Action: Subject the intermediate to carbamoylation of the tertiary amine to yield the final Friedel-Crafts spiro-azetidine product.

References

1.2 2.1 3.3 4. 5 5.4 6.7 7.6

Sources

Optimization

Technical Support Center: Managing Diastereoselectivity in 3-Substituted Azetidine Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scope: Troubleshooting, mechanistic causality, and validated protocols for stereoselective 4-membered nitrogen heterocycle synthesis. A...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scope: Troubleshooting, mechanistic causality, and validated protocols for stereoselective 4-membered nitrogen heterocycle synthesis.

Azetidines are highly strained, 4-membered nitrogen heterocycles that serve as critical bioisosteres for morpholines, piperidines, and pyrrolidines in modern drug discovery. However, managing the diastereoselectivity (cis/trans ratio) of 3-substituted and 2,3-disubstituted azetidines remains notoriously difficult. This technical guide provides field-proven insights, causal explanations, and self-validating protocols to help you troubleshoot and optimize your stereoselective azetidine syntheses.

Section 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why do traditional cyclization methods often yield poor diastereoselectivity for 3-substituted azetidines compared to larger rings? A: Azetidines suffer from significant ring strain (approximately 26 kcal/mol). Traditional 4-exo-tet cyclizations often require high temperatures or harsh basic conditions to overcome the enthalpic barrier of ring closure. These harsh conditions frequently lead to the epimerization of stereocenters adjacent to the nitrogen or carbonyl groups. Furthermore, the transition states for 4-membered ring closures are relatively flat, offering poor facial discrimination for incoming nucleophiles compared to the well-defined envelope or chair transition states of 5- and 6-membered rings.

Q2: I am attempting a photochemical[2+2] aza-Paternò-Büchi reaction, but I am losing all diastereoselectivity and getting low yields. What is happening? A: You are likely experiencing E/Z isomerization of your imine starting material. Direct UV excitation of imines accesses relaxation pathways that cause rapid E/Z isomerization, which is a non-productive pathway that destroys the stereochemical integrity of the reaction[1]. The Fix: Shift from direct UV excitation to a visible-light-mediated triplet energy transfer approach using a photocatalyst (e.g., an Iridium complex). This selectively sensitizes the alkene or oxime, bypassing direct imine excitation and locking in the diastereoselectivity through a rapid intersystem crossing of the 1,4-biradical intermediate[2][3].

Q3: My nucleophilic substitution on an epoxide precursor is yielding a mixture of cis/trans azetidines instead of the expected inverted product. How can I correct this? A: A loss of stereospecificity during epoxide opening indicates that the reaction is proceeding via an


-like mechanism (carbocation intermediate) rather than a strict 

mechanism. This is often caused by excessive Lewis acid strength or overly high reaction temperatures. To correct this, switch to a base-induced cyclization using an electron-withdrawing protecting group on the amine (e.g., an N-tert-butylsulfonyl group). This increases the acidity of the amine, allowing for mild base deprotonation and a strict, stereospecific

inversion at the epoxide carbon[4][5].

Section 2: Validated Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to verify mechanistic fidelity before proceeding to the next step.

Workflow A: Visible-Light-Mediated Aza-Paternò-Büchi Cycloaddition

Causality: Utilizing an Iridium photocatalyst with a specific triplet energy (


 kcal/mol) allows for the selective sensitization of activated alkenes. The resulting 1,4-biradical undergoes C-N bond formation faster than bond rotation, preserving the stereochemical information[3][6].
  • Preparation: In a flame-dried vial, dissolve the oxime/alkene precursor (0.1 mmol) and

    
     (1-2 mol%) in anhydrous acetonitrile (0.1 M).
    
  • Self-Validation Checkpoint (Degassing): Sparge the solution with Argon for exactly 15 minutes. Why? Oxygen is a potent triplet state quencher. If the solution is not thoroughly degassed, the energy transfer will fail, resulting in 0% conversion.

  • Irradiation: Irradiate the mixture with blue LEDs (450 nm) at room temperature for 16 hours. Ensure a cooling fan is used to maintain ambient temperature and prevent thermal background reactions.

  • Self-Validation Checkpoint (Crude d.r. Analysis): Before chromatography, take a crude

    
     NMR aliquot. Calculate the diastereomeric ratio (d.r.) directly from the crude mixture. Why? Azetidines can epimerize on acidic silica gel. Comparing the crude d.r. to the isolated d.r. validates whether stereochemical erosion occurred during purification.
    
  • Purification: Concentrate under reduced pressure and purify via flash chromatography (using neutralized silica if necessary) to yield the bicyclic azetidine.

Workflow B: Strain-Release Functionalization of 1-Azabicyclobutanes (ABBs)

Causality: ABBs possess extreme ring strain. Nucleophilic opening of enantiopure 2-substituted ABBs is highly stereospecific because the rigid bicyclic geometry restricts the nucleophile's approach vector, directly translating the precursor's stereocenters into the 3-substituted azetidine product[7][8].

  • Preparation: To a vial containing the enantiopure 2-substituted 1-azabicyclobutane (1.0 equiv), add the desired nucleophile (e.g., thiol, amine, or carbon nucleophile, 1.2 equiv) in anhydrous THF.

  • Catalyst Addition: Add the required transition metal catalyst (e.g., Ni-based for cross-coupling) or mild Lewis acid.

  • Reaction: Stir at the designated temperature (typically RT to 50 °C) under an inert atmosphere.

  • Self-Validation Checkpoint (Thermodynamic Monitoring): Monitor the consumption of the highly strained ABB via GC-MS or LC-MS. Why? The relief of ring strain makes this reaction thermodynamically highly favorable. If the reaction stalls at <50% conversion, it strictly indicates catalyst poisoning or extreme steric blockade, not a thermodynamic equilibrium issue.

  • Isolation: Quench the reaction, extract with EtOAc, dry over

    
    , and purify to yield the stereodefined 3-substituted azetidine.
    
Workflow C: Base-Induced Cyclization of (2-Aminoalkyl)oxiranes

Causality: The N-tert-butylsulfonyl group activates the amine for mild deprotonation. The subsequent 4-exo-tet cyclization proceeds via a strict


 mechanism at the epoxide, ensuring complete stereospecificity[4].
  • Deprotonation: Dissolve the enantiopure N-tert-butylsulfonyl(2-aminoalkyl)oxirane (0.5 mmol) in

    
     (1 mL). Add 
    
    
    
    (6.0 mmol) and stir at room temperature for 15 min.
  • Self-Validation Checkpoint (Solvent Removal): Remove the solvent completely in a rotary evaporator (15 Torr). Why? The reaction requires a solvent-free or highly concentrated solid-state-like heating step to kinetically favor the intramolecular 4-exo-tet cyclization over competing intermolecular oligomerization.

  • Cyclization: Heat the resulting solid residue at 80 °C for 48 h.

  • Workup: Hydrolyze with water (15 mL), extract with EtOAc (3 × 15 mL), dry over anhydrous

    
    , and evaporate.
    
  • Self-Validation Checkpoint (NOESY NMR): After column chromatography, analyze the purified product via 2D NOESY NMR. Why? This confirms the cis or trans spatial relationship of the 2,3-substituents, validating that a strict

    
     inversion occurred at the epoxide carbon without carbocation leakage.
    

Section 3: Quantitative Data & Method Comparison

The following table summarizes the key metrics and causal advantages of the primary stereoselective methodologies discussed.

Synthetic MethodologyCatalyst / Key ReagentTypical YieldTypical d.r.Mechanistic Driver for Diastereoselectivity
Visible-Light Aza-Paternò-Büchi

60 - 99%Up to >20:1Triplet energy transfer prevents direct imine excitation and E/Z isomerization[3][6].
ABB Strain-Release Ni, Pd, or Lewis Acids55 - 90%>95:5Rigid bicyclic geometry restricts nucleophilic trajectory during strain relief[7][8].
Epoxide Ring Contraction

(Solvent-free)
70 - 85%StereospecificComplete

inversion at the epoxide carbon driven by proximity[4].
Imino-Aldol Cyclization Ester enolates + TsCl/KOH65 - 80%>90:10Chiral sulfinimine auxiliaries dictate the facial attack of the enolate[9].

Section 4: Mechanistic Visualizations

AzaPaternoBuchi A Photocatalyst (Ir) + Visible Light B Triplet Excited Catalyst A->B Excitation C Alkene/Oxime Sensitization B->C Energy Transfer D 1,4-Biradical Intermediate C->D [2+2] Cycloaddition G Direct Imine Excitation (Undesired) C->G Without proper Ir catalyst E Intersystem Crossing & C-N Bond D->E F Diastereoselective Azetidine E->F High d.r. H E/Z Isomerization (Loss of d.r.) G->H Relaxation

Photochemical Aza-Paternò-Büchi pathway highlighting triplet energy transfer vs. direct excitation.

ABBStrainRelease N1 Enantiopure 2-Substituted 1-Azabicyclobutane (ABB) N2 Transition Metal Catalyst (e.g., Ni, Pd) or Lewis Acid N1->N2 Activation N3 Nucleophilic Attack (Amines, Thiols, Carbon) N2->N3 Reagent Addition N4 Stereospecific C-N Bond Cleavage N3->N4 Strain Relief N5 3-Substituted Azetidine (High d.r. Maintained) N4->N5 Stereospecific Trajectory

Strain-release functionalization workflow of 1-azabicyclobutanes for stereospecific azetidines.

Section 5: References

  • Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions Source: Nature Communications / Springer Nature URL:[Link]

  • Diastereoselective synthesis of an azetidine derivative via a chiral auxiliary Source: ResearchGate URL:[Link]

  • Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes Source: NIH / PMC URL:[Link]

  • Visible-Light-Mediated aza Paternò–Büchi Reactions and Related Cycloadditions for the Formation of Azetidines and Azetines Source: Accounts of Chemical Research - ACS Publications URL:[Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions Source: NIH / PMC URL:[Link]

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes Source: ChemRxiv URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Bromo- vs. Chloro-Substituted Phenylazetidines

For researchers and drug development professionals, the azetidine ring is a privileged scaffold, offering a unique three-dimensional geometry that can improve physicochemical properties and target engagement.[1] When app...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the azetidine ring is a privileged scaffold, offering a unique three-dimensional geometry that can improve physicochemical properties and target engagement.[1] When appended with a phenyl ring, this structure becomes a versatile template for a wide range of biologically active agents. A common strategy to modulate the activity and properties of such compounds is halogenation of the phenyl moiety. The choice between bromine and chlorine, while seemingly subtle, can have profound consequences on a molecule's potency, selectivity, and pharmacokinetic profile.

This guide provides an in-depth comparison of bromo- versus chloro-substituted phenylazetidines, synthesizing data from existing literature and drawing upon established principles of medicinal chemistry. We will explore the fundamental physicochemical differences between these halogens and how they translate into tangible effects on biological activity, supported by experimental data and detailed protocols.

The Halogen Effect: A Tale of Two Atoms

The differential biological activity of bromo- and chloro-substituted compounds is rooted in their distinct atomic properties. Understanding these differences is crucial for rational drug design.

  • Electronegativity and Polarity: Chlorine is more electronegative than bromine. This results in a more polarized carbon-halogen bond (C-Cl), which can influence interactions with polar residues in a protein binding pocket.

  • Size and Polarizability: Bromine is a larger atom with a more diffuse electron cloud, making it more polarizable than chlorine. This increased polarizability can lead to stronger van der Waals or halogen bonding interactions, potentially enhancing binding affinity.

  • Lipophilicity: Halogenation universally increases a molecule's lipophilicity, a critical factor for membrane permeability and cell uptake. The contribution to lipophilicity is similar for both, but the combined effects of size and electronics can lead to different outcomes. For instance, in studies on halogenated flavones, the enhanced hydrophobic character of a bromo-chloro-substituted compound was linked to improved interactions with cellular membranes.[2]

  • Metabolic Stability: The carbon-bromine bond is weaker and longer than the carbon-chlorine bond. This can make bromo-substituted compounds more susceptible to metabolic degradation, a factor that must be considered in drug development.[3]

These fundamental differences create a scenario where the choice of halogen is not arbitrary but a strategic decision to fine-tune a molecule's interaction with its biological target.

Comparative Analysis of Biological Activities

Direct, head-to-head comparisons of bromo- and chloro-substituted phenylazetidines are not abundant in the literature. However, by examining studies on chloro-substituted azetidinones and drawing parallels from research on other halogenated scaffolds, we can construct a robust comparative framework.

Azetidin-2-ones, also known as β-lactams, are renowned for their antibacterial properties. Numerous studies have demonstrated that 3-chloro-substituted phenylazetidin-2-ones possess significant antimicrobial activity.[4][5][6] For example, a series of 3-chloro-4-phenyl-azetidin-2-ones showed promising activity against various bacterial strains.[4]

While equivalent data for bromo-substituted phenylazetidines is less common, insights can be drawn from other molecular classes. In a study on compounds designed to potentiate antibiotics, replacing a 2-chloro substituent with a 2-bromo group resulted in a minor reduction in activity.[7] Conversely, at the 4-position, a bromo-analog showed a twofold loss in activity compared to its chloro counterpart.[7] This highlights that the influence of the halogen is highly dependent on its position and the specific molecular context. In contrast, studies on halogenated flavones have shown that bromine substitution can markedly enhance anti-proliferative potency compared to chlorinated analogues, attributing this to bromine's larger size and enhanced electrophilicity.[2]

Table 1: Summary of Observed and Expected Antimicrobial Activity

Compound ClassHalogen SubstituentTarget Organism(s)Activity Metric (e.g., MIC)Key FindingReference
Phenylazetidin-2-onesChloroS. aureus, B. subtilis, P. aeruginosa, E. coliZone of InhibitionGood to moderate antibacterial activity observed.[5][6]
Phenylazetidin-2-onesChloroVarious bacteria & fungiZone of InhibitionCompounds showed significant antimicrobial activity.[4]
Antibiotic PotentiatorsBromo vs. ChloroE. coliMPC4Bromo-substitution led to a slight to moderate decrease in activity depending on position.[7]
Halogenated FlavonesBromo vs. ChloroCancer Cell LinesIC50Brominated derivatives showed markedly stronger cytotoxic activity.[2]

Based on these related studies, one might hypothesize that bromo-substituted phenylazetidines could exhibit either comparable or slightly reduced antimicrobial activity relative to their chloro-analogs, but this could be highly dependent on the specific bacterial target and the substitution pattern on the phenyl ring. The greater lipophilicity conferred by bromine could enhance cell wall penetration, but its steric bulk might negatively impact binding to certain bacterial enzymes.[2]

Experimental Design and Protocols

To provide a framework for direct comparison, we outline validated protocols for the synthesis and biological evaluation of these compounds.

The synthesis of 3-halo-4-phenylazetidin-2-ones is commonly achieved via the Staudinger [2+2] cycloaddition between a Schiff base (imine) and a haloacetyl chloride. This method is robust and allows for variation in the phenyl ring substituents.

Experimental Workflow: Synthesis of Halogenated Phenylazetidines

sub_aniline Substituted Aniline imine Imine (Schiff Base) Formation sub_aniline->imine sub_benzaldehyde Substituted Benzaldehyde sub_benzaldehyde->imine cycloaddition [2+2] Staudinger Cycloaddition imine->cycloaddition reagents Solvent (e.g., Dioxane) Catalyst (e.g., Acetic Acid) reagents->imine Step 1 halo_acetyl_chloride Bromo- or Chloroacetyl Chloride + Triethylamine (Base) halo_acetyl_chloride->cycloaddition Step 2 product Crude 3-Halo-4-Phenylazetidin-2-one cycloaddition->product purification Purification (Recrystallization or Chromatography) product->purification Step 3 final_product Pure Halogenated Phenylazetidine purification->final_product

Caption: General workflow for the synthesis of halogenated phenylazetidines.

Step-by-Step Protocol:

  • Imine Formation: To a solution of a substituted aniline (10 mmol) in dioxane (50 mL), add a catalytic amount of glacial acetic acid. Then, add the corresponding substituted benzaldehyde (10 mmol). Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. After completion, cool the mixture and pour it into crushed ice. Filter the solid Schiff base, wash with water, and dry.

  • Cycloaddition: Dissolve the synthesized Schiff base (5 mmol) and triethylamine (5.5 mmol) in dioxane (30 mL). Cool the solution to 0-5 °C in an ice bath. Add chloroacetyl chloride or bromoacetyl chloride (5.5 mmol) dropwise with constant stirring over 30 minutes.

  • Workup and Purification: After the addition is complete, stir the reaction mixture at room temperature for 10-12 hours. A solid (triethylamine hydrochloride) will precipitate. Filter off the solid. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 3-halo-4-phenylazetidin-2-one.[5][6]

A standard method to compare the antimicrobial potency of compounds is to determine their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Experimental Workflow: MIC Determination

compounds Test Compounds (Bromo- & Chloro- Analogs) dilution Serial Dilution in 96-Well Plate compounds->dilution Step 1 inoculation Inoculation of Wells dilution->inoculation bacteria Bacterial Inoculum (e.g., S. aureus at 5x10^5 CFU/mL) bacteria->inoculation Step 2 incubation Incubation (37°C for 18-24 hours) inoculation->incubation Step 3 controls Positive Control (Bacteria only) Negative Control (Broth only) Drug Control (e.g., Ciprofloxacin) controls->inoculation readout Visual Inspection or OD Reading (Assess turbidity) incubation->readout Step 4 mic Determine MIC (Lowest concentration with no visible growth) readout->mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation: Prepare stock solutions of the test compounds (e.g., 1 mg/mL in DMSO). In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.

  • Inoculation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Controls: Include a positive control (wells with inoculum and no compound), a negative control (wells with broth only), and a standard antibiotic control (e.g., ciprofloxacin).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Structure-Activity Relationship (SAR) and Future Outlook

The choice between a bromo- or chloro-substituent on a phenylazetidine core is a critical decision in lead optimization.

  • Chloro-substituted analogs are well-documented with moderate to good antimicrobial activity. Their smaller size and higher electronegativity may be favorable for targets with tight, polar binding pockets.[5]

  • Bromo-substituted analogs are less explored. Based on principles from other scaffolds, they may offer advantages through enhanced lipophilicity and polarizability, potentially leading to improved membrane interactions or stronger halogen bonding.[2] However, this comes with the trade-off of increased steric bulk and potentially lower metabolic stability.

Future Directions: A definitive comparison requires the systematic synthesis and parallel screening of a focused library of bromo- and chloro-substituted phenylazetidines. Key experiments should include:

  • Head-to-Head Screening: Direct comparison of MIC values against a broad panel of bacterial and fungal pathogens.

  • Pharmacokinetic Profiling: In vitro ADME assays (e.g., metabolic stability in liver microsomes) to assess the impact of the C-X bond strength.

  • Mechanism of Action Studies: Elucidating the specific molecular targets to understand why one halogen might be favored over the other.

By undertaking such a systematic approach, the research community can build a more comprehensive understanding of these valuable scaffolds and accelerate the development of new therapeutic agents.

References

  • Chhajed, M., Shrivastav, A. K., Jain, A., & Kharia, A. (2011). Synthesis and biological activity of new 3- chloro-4-(3-substituted phenyl)-1-(5-((2- methyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-thiadiazol-2-yl) azetidin-2-one. International Journal of ChemTech Research, 3(3), 1556-1562.

  • Wright, G. D., et al. (2017). Identification and Structure-Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli. ACS Infectious Diseases, 3(10), 743-753.

  • Patel, R. B., et al. (2012). Synthesis, Characterization and Biological Evaluation of Novel 1-(3- chloro-2-Oxo-4-Phenylazetidin-1-Yl)-3-(2-Oxo-2-(10h-Phenothiazin-10- Yl)Ethyl)Urea and Thiourea Derivatives. Bioorganic & Medicinal Chemistry, 20(14), 4436-4443. [Available at: Semantic Scholar]([Link]

  • Al-Amiery, A. A., et al. (2013). Synthesis and Antibacterial Activity of 3-Chloro-1-[(2-hydroxynaphthalen-1-yl)(substituted phenyl)methyl]-4-substituted Phenylazetidin-2-ones Under Microwave Irradiation. Jordan Journal of Chemistry, 8(1), 45-54.

  • Kulkarni, M. V., et al. (2007). Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2468-2477.

  • Kulkarni, M. V., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. ResearchGate.

  • Baldi, B. G., Slovin, J. P., & Cohen, J. D. (1989). Synthesis of 14C-labeled halogen substituted indole-3-acetic acids. Journal of Labelled Compounds and Radiopharmaceuticals, 27(6), 727-734.

  • BenchChem. (n.d.). Comparative Reactivity of Bromo- vs. Chloro-Substituted Phenylacetonitriles: A Guide for Researchers. BenchChem.

  • Dudek, A., et al. (2026). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Pharmacology, 17.

  • Baran, P. S., et al. (2018). Access to 3-Azetidines via Halogenation of Titanacyclobutanes. Organic Letters, 20(21), 6828-6831.

  • Shen, K. (1969). US Patent 3,426,020A: Synthesis of 2-substituted phenothiazines. Google Patents.

  • Sharpless, K. B., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.

  • Taylor & Francis. (n.d.). Azetidines – Knowledge and References. Taylor & Francis Online.

  • Neochoritis, C. G., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Molecules, 28(16), 6032.

  • Didier, D., et al. (2023). Regiospecific Skeletal Editing of Azetines toward Halogenated Pyrroles. ACS Organic & Inorganic Au, 3(6), 481-488.

  • Mykhailiuk, P. K., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

Sources

Comparative

A Senior Application Scientist's Guide to the Preclinical Landscape of Azetidine Derivatives

Introduction: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, the four-membered saturated nitrogen-containing heterocycle known as azetidine has transitioned from a synthetic curiosity to a "pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the four-membered saturated nitrogen-containing heterocycle known as azetidine has transitioned from a synthetic curiosity to a "privileged scaffold".[1] Its growing prevalence in drug discovery is not accidental. The inherent ring strain of the azetidine core imparts a unique three-dimensionality to molecules, a desirable trait for improving target engagement and escaping the "flatland" of traditional aromatic compounds.[2] This structural rigidity, combined with its ability to enhance physicochemical properties like aqueous solubility and metabolic stability, has cemented the azetidine motif as a cornerstone in the design of novel therapeutics.[3][4] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature the azetidine scaffold, validating its clinical significance.[3]

This guide, crafted from the perspective of a seasoned application scientist, offers a comparative analysis of preclinical data for distinct classes of azetidine derivatives. We will delve into their performance as anticancer agents, specifically as STAT3 and tubulin polymerization inhibitors, and provide the self-validating experimental frameworks necessary for their evaluation. Our focus is not just on the data but on the causality behind the experimental choices, providing researchers, scientists, and drug development professionals with a robust guide to this promising class of compounds.

Comparative Analysis: Azetidine Derivatives in Oncology

Azetidine-containing compounds have demonstrated significant potential as anticancer agents, with mechanisms of action that include the potent and selective inhibition of key oncogenic signaling pathways and the disruption of fundamental cellular processes like mitosis.[5][6]

A. Azetidine Derivatives as STAT3 Inhibitors

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently overactive in a wide range of human cancers, playing a critical role in tumor cell proliferation, survival, and angiogenesis.[5] Consequently, inhibiting the STAT3 signaling pathway is a highly sought-after strategy in cancer therapy.[4] Azetidine-based scaffolds have been ingeniously employed to create potent STAT3 inhibitors, demonstrating significant improvements over previous lead compounds.[7]

The development of these inhibitors often involves a structure-activity relationship (SAR) approach, where modifications to different parts of the molecule are systematically evaluated to enhance potency and cell permeability. For instance, replacing a five-membered proline ring with a four-membered azetidine ring has been shown to boost inhibitory potency against STAT3 DNA-binding activity by over four-fold.[8]

The STAT3 signaling cascade is typically initiated by cytokines or growth factors binding to cell surface receptors. This triggers the activation of associated Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for STAT3 proteins. The recruited STAT3 proteins are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent activation of target gene transcription that promotes tumor growth.[3] Azetidine-based inhibitors are designed to interfere with this process, often by disrupting the DNA-binding activity of the STAT3 dimer.[4][7]

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Association STAT3 STAT3 Receptor->STAT3 5. STAT3 Recruitment Cytokine Cytokine Cytokine->Receptor 1. Binding P_JAK P-JAK JAK->P_JAK 3. Autophosphorylation P_JAK->Receptor P_JAK->STAT3 6. STAT3 Phosphorylation P_STAT3 P-STAT3 STAT3->P_STAT3 Dimer P-STAT3 Dimer P_STAT3->Dimer 7. Dimerization Nucleus Nucleus Dimer->Nucleus 8. Translocation DNA DNA Nucleus->DNA 9. DNA Binding Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Inhibitor Azetidine Inhibitor Inhibitor->Dimer Inhibition

Inhibition of the JAK/STAT3 signaling pathway by azetidine derivatives.

The table below summarizes the in vitro inhibitory activity of several (R)-azetidine-2-carboxamide analogues against STAT3, STAT1, and STAT5, showcasing their potency and selectivity. The IC50 value represents the concentration of the compound required to inhibit 50% of the STAT protein's DNA-binding activity.

CompoundSTAT3 IC50 (µM)STAT1 IC50 (µM)STAT5 IC50 (µM)Reference
5a 0.55> 18> 18[7]
5o 0.38> 18> 18[7]
8i 0.34> 18> 18[7]
H172 0.38 - 0.98> 15.8> 19.1[6]
H182 0.38 - 0.98> 15.8> 19.1[6]

Data compiled from multiple sources, highlighting the sub-micromolar potency and high selectivity of azetidine derivatives for STAT3 over other STAT family members.[6][7]

B. Azetidine Derivatives as Tubulin Polymerization Inhibitors

Microtubules are dynamic cytoskeletal polymers essential for cell division, particularly the formation of the mitotic spindle. Agents that interfere with microtubule dynamics are among the most successful classes of anticancer drugs. Azetidin-2-ones (β-lactams) have been developed as rigid analogues of combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization by binding to the colchicine site. These synthetic analogues replace the flexible ethylene bridge of CA-4 with a constrained four-membered ring, leading to potent antimitotic agents.

Microtubules exist in a state of dynamic instability, continuously alternating between periods of polymerization (growth) and depolymerization (shrinkage). This process is critical for the proper segregation of chromosomes during mitosis. Tubulin-targeting agents disrupt this equilibrium. Azetidin-2-one derivatives, like CA-4, act as destabilizing agents by binding to the colchicine site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This leads to a loss of mitotic spindle integrity, cell cycle arrest in the G2/M phase, and ultimately, apoptosis (programmed cell death).

Microtubule_Dynamics cluster_main Microtubule Dynamics Dimers αβ-Tubulin Dimers Polymerization Polymerization (Growth) Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization (Shrinkage) Microtubule->Depolymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Depolymerization->Dimers Arrest G2/M Arrest & Apoptosis Spindle->Arrest Inhibitor Azetidin-2-one Inhibitor Inhibitor->Polymerization Inhibition

Disruption of microtubule polymerization by azetidin-2-one derivatives.

The following table presents the half-maximal inhibitory concentration (IC50) values for representative azetidine-based tubulin polymerization inhibitors against various human cancer cell lines, demonstrating their potent, often nanomolar, activity.

CompoundA549 (Lung) IC50 (nM)HCT116 (Colon) IC50 (nM)MCF-7 (Breast) IC50 (nM)MDA-MB-231 (Breast) IC50 (nM)Reference
1a (TZT-1027 Analogue) 2.22.1--
18 (Fluorinated Azetidin-2-one) 1.0 - 3.61.0 - 3.61.0 - 3.61.0 - 3.6
41 (CA-4 Analogue) --0.8-

Data compiled from studies on different series of azetidine-based tubulin inhibitors. Note that compound 18 was tested against a panel of five cell lines, including a drug-resistant one, with all IC50 values falling in the 1.0 to 3.6 nM range.

Preclinical Experimental Protocols

To ensure the trustworthiness and reproducibility of preclinical data, standardized and well-controlled experimental protocols are paramount. The following section provides detailed, step-by-step methodologies for key in vitro assays used to characterize azetidine derivatives.

In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration at which an azetidine derivative inhibits 50% of cancer cell growth (IC50), providing a measure of its cytotoxic or cytostatic potential. This colorimetric assay measures the metabolic activity of viable cells.

Methodology:

  • Cell Seeding:

    • Harvest and count cancer cells (e.g., MDA-MB-231, A549) with >90% viability.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a series of dilutions of the test azetidine derivative in culture medium. A 1:3 or 1:4 serial dilution is often suitable.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include vehicle control wells (e.g., 0.5% DMSO in medium) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.[5]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

In Vitro Metabolic Stability (Liver Microsome Assay)

Objective: To assess the susceptibility of an azetidine derivative to metabolism by cytochrome P450 (CYP450) enzymes, which are primarily located in liver microsomes. This assay provides an early indication of a compound's potential in vivo clearance rate.[1]

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the buffer.

    • Thaw pooled human or animal liver microsomes on ice (or at 37°C) and dilute to a working concentration (e.g., 1 mg/mL) in the buffer. Keep on ice.

    • Prepare a stock solution of the test compound (e.g., in DMSO) and dilute it in buffer to the final starting concentration (typically 1 µM).

  • Incubation:

    • Pre-warm the microsomal solution and the NADPH regenerating system at 37°C for 10 minutes.

    • Initiate the reaction by adding the test compound to the pre-warmed microsome solution, followed immediately by the NADPH regenerating system.

    • Incubate the reaction mixture in a shaking water bath at 37°C.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (ACN), typically with an internal standard.

    • Vortex the samples vigorously to precipitate the microsomal proteins.

    • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[1]

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve via linear regression. The slope (k) represents the elimination rate constant.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) in µL/min/mg microsomal protein.

Antibacterial Susceptibility (Broth Microdilution MIC Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an azetidine derivative, defined as the lowest concentration that inhibits the visible growth of a specific bacterial strain in vitro.[1] This is a fundamental assay for evaluating potential new antibiotics.

Methodology (Following EUCAST/CLSI principles):

  • Preparation of Antimicrobial Stock and Dilutions:

    • Prepare a stock solution of the azetidine derivative in a suitable solvent (e.g., DMSO or water).

    • In a sterile 96-well round-bottom microtiter plate, prepare a two-fold serial dilution of the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • From a pure, overnight culture of the test bacterium (e.g., Staphylococcus aureus) on an agar plate, pick 3-4 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done using a nephelometer or by visual comparison.

    • Within 30 minutes, further dilute this suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized and diluted bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

    • Controls are critical:

      • Growth Control: A well containing 100 µL of inoculated broth without any antimicrobial agent.

      • Sterility Control: A well containing 100 µL of uninoculated broth.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination (Reading the Plate):

    • After incubation, examine the plate for bacterial growth. The sterility control should be clear, and the growth control should show distinct turbidity or a cell pellet at the bottom.

    • The MIC is the lowest concentration of the azetidine derivative at which there is no visible growth (i.e., the first clear well).[1]

Preclinical_Workflow Start Azetidine Derivative Synthesis & Design Biochem Biochemical Assays (e.g., Kinase Inhibition, STAT3 Binding) Start->Biochem Target Engagement Cellular Cell-Based Assays (e.g., MTT, MIC) Start->Cellular Cellular Potency ADME In Vitro ADME (e.g., Microsomal Stability, Permeability) Start->ADME Drug-like Properties LeadOpt Lead Optimization (SAR Analysis) Biochem->LeadOpt Cellular->LeadOpt ADME->LeadOpt InVivo In Vivo Efficacy (Xenograft/Infection Models) LeadOpt->InVivo Promising Leads PKPD Pharmacokinetics (PK)/ Pharmacodynamics (PD) InVivo->PKPD Tox Preclinical Toxicology PKPD->Tox Candidate Clinical Candidate Selection Tox->Candidate

Preclinical Development Workflow for Small Molecule Inhibitors.

Conclusion and Future Outlook

The azetidine scaffold has unequivocally established its value in modern drug discovery, offering a unique combination of structural rigidity and favorable physicochemical properties. The preclinical data for azetidine derivatives, particularly in oncology, reveal a class of compounds with potent, low-nanomolar activities against critical targets like STAT3 and tubulin. The key to advancing these molecules lies in a rigorous and systematic preclinical evaluation. By employing the robust, self-validating experimental protocols detailed in this guide, researchers can generate high-quality, reproducible data to drive structure-activity relationship studies and identify candidates with optimal efficacy and drug-like properties. As our understanding of disease pathology deepens and synthetic methodologies evolve, the continued exploration of the versatile azetidine scaffold holds immense promise for the development of the next generation of innovative medicines to address unmet medical needs.

References

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • AnyGenes. (n.d.). JAK-STAT Signaling Pathway: Functions and Biomarkers. AnyGenes. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]

  • Wikipedia contributors. (2024). JAK-STAT signaling pathway. Wikipedia. Retrieved from [Link]

  • Yue, P., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. Available at: [Link]

  • Panda, D., et al. (2008). Microtubule assembly dynamics: An attractive target for anticancer drugs. IUBMB Life. Available at: [Link]

  • ResearchGate. (n.d.). Diagram of the JAK-STAT signaling pathway. ResearchGate. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Creative Diagnostics. Retrieved from [Link]

  • Risinger, A. L., & Mooberry, S. L. (2010). Microtubule Dynamics as a Target in Oncology. PMC. Available at: [Link]

  • Zhang, W., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Available at: [Link]

  • Wernevik, J., et al. (2023). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. eScholarship.org. Available at: [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available at: [Link]

  • Dumontet, C., & Sikic, B. I. (1999). Mechanisms of Action of and Resistance to Antitubulin Agents: Microtubule Dynamics, Drug Transport, and Cell Death. ASCO Publications. Available at: [Link]

  • Ganguly, A., et al. (2010). Microtubule Dynamics, Mitotic Arrest, and Apoptosis: Drug-Induced Differential Effects of βIII-Tubulin. AACR Journals. Available at: [Link]

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed. Available at: [Link]

  • Wang, Y., et al. (2020). Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy. PubMed. Available at: [Link]

  • Sosnovsky, G., et al. (1987). In the search for new anticancer drugs. 26. A comparison of anticancer activities of several TEPA, thio-TEPA, Seleno-TEPA, and azetidine analogs, including congeners containing an aminoxyl moiety. PubMed. Available at: [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore. Retrieved from [Link]

  • Lepe, J. A., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PMC. Available at: [Link]

  • ResearchGate. (2025). Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy. ResearchGate. Retrieved from [Link]

  • Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. Available at: [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Retrieved from [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]

  • Al-Sultani, H. K., et al. (2025). In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme. Research Square. Available at: [Link]

  • Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Available at: [Link]

  • Patel, B., et al. (2023). Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Research Square. Available at: [Link]

  • WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. Retrieved from [Link]

  • O'Boyle, N. M., et al. (2011). Synthesis and evaluation of azetidinone analogues of combretastatin A-4 as tubulin targeting agents. PubMed. Available at: [Link]

  • Zhang, W., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Evaluation of Azetidinone Analogues of Combretastatin A-4 as Tubulin Targeting Agents. ResearchGate. Retrieved from [Link]

  • Romagnoli, R., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI. Available at: [Link]

  • Uno, T., et al. (2019). Discovery of a novel azetidine scaffold for colony stimulating factor-1 receptor (CSF-1R) Type II inhibitors by the use of docking models. PubMed. Available at: [Link]

  • ChEMBL. (n.d.). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors. EMBL-EBI. Retrieved from [Link]

  • ResearchGate. (2024). Azetidine-Based Small-Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). ResearchGate. Retrieved from [Link]

Sources

Validation

The Strategic Advantage of 3-(4-Bromophenyl)-3-fluoro-azetidine HCl in Modern Library Synthesis

A Comparative Guide for Medicinal Chemists and Drug Discovery Professionals In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical matter with enhanced pharmacological profiles is param...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Medicinal Chemists and Drug Discovery Professionals

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical matter with enhanced pharmacological profiles is paramount. The design and synthesis of compound libraries rich in three-dimensional (3D) character and diverse functionalities are central to this endeavor. Among the privileged scaffolds employed to achieve this, the azetidine ring has emerged as a powerful design element.[1][2] This guide provides an in-depth analysis of the advantages of a specific, highly functionalized building block, 3-(4-Bromophenyl)-3-fluoro-azetidine HCl , in the context of library synthesis, comparing its performance and potential against other commonly used heterocyclic systems.

The Azetidine Scaffold: A Primer on its Privileged Status

The four-membered saturated nitrogen heterocycle, azetidine, offers a unique combination of properties that make it highly attractive for medicinal chemistry applications.[3] Unlike its more flexible five- and six-membered counterparts (pyrrolidines and piperidines), the inherent ring strain of the azetidine core imparts a greater degree of conformational rigidity.[3][4] This pre-organization of substituents in 3D space can lead to a more favorable entropy of binding to biological targets, potentially increasing potency.[3] Furthermore, the azetidine motif is a recognized bioisostere for other functional groups and can significantly improve physicochemical properties such as aqueous solubility and metabolic stability.[5][6]

Unpacking the Advantages of 3-(4-Bromophenyl)-3-fluoro-azetidine HCl

The true power of 3-(4-Bromophenyl)-3-fluoro-azetidine HCl as a library synthesis building block lies in the strategic combination of its three key structural features: the azetidine core, the 3-fluoro substituent, and the 3-(4-bromophenyl) moiety.

Key Structural Features and Their Contributions:
  • Azetidine Core : Provides a rigid, non-planar scaffold that introduces 3D-dimensionality into otherwise flat molecules. This is a critical factor in exploring new chemical space and improving target engagement.[3][7]

  • 3-Fluoro Substituent : The introduction of a fluorine atom at the 3-position offers several advantages. Fluorine is known to enhance metabolic stability by blocking potential sites of oxidation. Its high electronegativity can also modulate the pKa of the azetidine nitrogen and influence binding interactions through hydrogen bonding or dipole-dipole interactions. The synthesis of such fluorinated azetidines has become a topic of significant interest.[8]

  • 3-(4-Bromophenyl) Group : This is arguably the most critical feature for library synthesis. The bromine atom serves as a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Buchwald-Hartwig, and cyanation reactions. This allows for the rapid and efficient introduction of a diverse range of substituents at this position, creating a large and varied library from a single starting material.

Comparative Analysis with Alternative Building Blocks

To fully appreciate the utility of 3-(4-Bromophenyl)-3-fluoro-azetidine HCl, a comparison with other common heterocyclic building blocks used in library synthesis is instructive.

Feature3-(4-Bromophenyl)-3-fluoro-azetidine4-Bromopiperidine3-BromopyrrolidineN-Boc-3-azetidinone
3D-Dimensionality High, due to the rigid, non-planar azetidine core.Moderate, due to chair-boat conformational flexibility.Moderate, due to envelope and twist conformations.Moderate, introduces a ketone for further functionalization.
Diversification Potential High (2 vectors): N-functionalization and diverse aryl/alkyl/alkynyl groups via Br cross-coupling.Moderate (2 vectors): N-functionalization and displacement of Br (less versatile than cross-coupling).Moderate (2 vectors): N-functionalization and displacement of Br.Moderate (2 vectors): N-functionalization and reactions at the ketone.
Access to Novel Chemical Space High, the combination of the fluorinated azetidine and diverse aryl substituents is underexplored.Low to moderate, piperidine is a very common scaffold.Low to moderate, pyrrolidine is also a very common scaffold.Moderate, allows access to 3-substituted azetidines.
Impact on Physicochemical Properties Favorable: Can improve solubility and metabolic stability.Variable, can increase lipophilicity depending on substituents.Variable, similar to piperidine.Favorable, but the ketone may be a site for metabolic liabilities.
Synthetic Tractability for Library Synthesis Excellent, leveraging robust and well-established cross-coupling chemistries.Good, but nucleophilic substitution at the 4-position can be challenging.Good, similar challenges to 4-bromopiperidine.Good, a wide range of ketone chemistries are available.

Experimental Section: A Representative Protocol for Library Synthesis

The following protocol details a typical Suzuki-Miyaura cross-coupling reaction using 3-(4-Bromophenyl)-3-fluoro-azetidine HCl to generate a small library of 3-aryl-3-fluoro-azetidine derivatives. This protocol is designed to be robust and amenable to parallel synthesis formats.

Protocol: Parallel Suzuki-Miyaura Coupling for Library Synthesis

Objective: To synthesize a library of 3-(4-aryl)-3-fluoro-azetidine derivatives from 3-(4-Bromophenyl)-3-fluoro-azetidine HCl and a selection of boronic acids.

Materials:

  • 3-(4-Bromophenyl)-3-fluoro-azetidine HCl

  • A diverse set of aryl boronic acids (e.g., 4-methoxyphenylboronic acid, 3-pyridinylboronic acid, 4-cyanophenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • 96-well reaction block or individual reaction vials

Procedure:

  • Preparation of the Azetidine Free Base:

    • In a suitable flask, dissolve 3-(4-Bromophenyl)-3-fluoro-azetidine HCl (1.0 eq.) in dichloromethane (DCM).

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously for 15 minutes.

    • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free base.

  • Reaction Setup (for each library member in a parallel format):

    • To a reaction vial containing a magnetic stir bar, add the 3-(4-bromophenyl)-3-fluoro-azetidine free base (1.0 eq., e.g., 0.1 mmol, 24.8 mg).

    • Add the corresponding aryl boronic acid (1.2 eq., 0.12 mmol).

    • Add Pd(dppf)Cl₂ (0.05 eq., 0.005 mmol, 4.1 mg).

    • Add K₂CO₃ (2.0 eq., 0.2 mmol, 27.6 mg).

    • Evacuate and backfill the vial with nitrogen or argon three times.

    • Add anhydrous 1,4-dioxane (0.8 mL) and degassed water (0.2 mL).

  • Reaction Execution:

    • Seal the vials and place the reaction block on a magnetic stirring hotplate.

    • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.

    • Monitor the reaction progress by LC-MS or TLC.

  • Work-up and Purification:

    • Upon completion, allow the reactions to cool to room temperature.

    • Add water (1 mL) and ethyl acetate (1 mL) to each vial.

    • Shake and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 1 mL).

    • Combine the organic layers and wash with brine (1 mL).

    • Dry the organic layers over anhydrous Na₂SO₄.

    • Filter and concentrate the crude product.

    • Purify the library members using parallel flash chromatography or preparative HPLC.

Visualizing the Synthetic Strategy and Workflow

The following diagrams illustrate the diversification potential of 3-(4-Bromophenyl)-3-fluoro-azetidine HCl and the experimental workflow for library synthesis.

G cluster_0 Diversification Vectors cluster_1 Vector 1: N-Functionalization cluster_2 Vector 2: C3-Aryl Functionalization (via Bromine) Start 3-(4-Bromophenyl)-3-fluoro-azetidine N_Alkylation N-Alkylation Start->N_Alkylation N_Acylation N-Acylation Start->N_Acylation N_Arylation N-Arylation Start->N_Arylation N_Reductive_Amination N-Reductive Amination Start->N_Reductive_Amination Suzuki Suzuki Coupling (Aryl, Heteroaryl) Start->Suzuki Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig (Amines, Alcohols) Start->Buchwald Heck Heck Coupling (Alkenes) Start->Heck

Caption: Diversification potential of 3-(4-Bromophenyl)-3-fluoro-azetidine HCl.

G cluster_0 Library Synthesis Workflow Start Dispense Reactants (Azetidine, Boronic Acid, Catalyst, Base) Solvent Add Solvents (Dioxane/Water) Start->Solvent React Heat and Stir (80-90 °C) Solvent->React Workup Aqueous Work-up & Extraction React->Workup Purify Parallel Purification (HPLC or Flash) Workup->Purify Analyze Characterization (LC-MS, NMR) Purify->Analyze

Caption: Experimental workflow for parallel Suzuki-Miyaura coupling.

Conclusion

3-(4-Bromophenyl)-3-fluoro-azetidine HCl represents a superior building block for library synthesis, offering a unique convergence of desirable properties. Its rigid, three-dimensional core, combined with the metabolic stability conferred by the fluorine atom and the exceptional synthetic versatility of the bromophenyl group, provides medicinal chemists with a powerful tool to rapidly generate diverse and novel compound libraries. By leveraging robust and well-established cross-coupling chemistries, researchers can efficiently explore vast regions of chemical space, thereby increasing the probability of identifying high-quality lead compounds. The strategic incorporation of such advanced building blocks is a critical step in accelerating the drug discovery process.

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery (Preprint).
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society - ACS Public
  • Application Notes and Protocols: Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in Medicinal Chemistry - Benchchem.
  • Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy | Request PDF - ResearchG
  • Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries - PubMed.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC.
  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes | Journal of the American Chemical Society.
  • Azetidines - Enamine.
  • Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cycliz
  • Technical Support Center: Azetidine Synthesis Protocols - Benchchem.
  • Azetidine synthesis - Organic Chemistry Portal.
  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P
  • A Comparative Analysis of the Reactivity of 3- ((4-Bromophenyl)sulfonyl)azetidine and 1-((4 - Benchchem.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC.

Sources

Comparative

Comparative Guide: Catalytic Systems for the Functionalization of 3-(4-Bromophenyl)-azetidines

Azetidines have emerged as highly prized structural motifs in modern medicinal chemistry. As rigid, metabolically stable bioisosteres for larger heterocycles like pyrrolidines and piperidines, they improve the pharmacoki...

Author: BenchChem Technical Support Team. Date: March 2026

Azetidines have emerged as highly prized structural motifs in modern medicinal chemistry. As rigid, metabolically stable bioisosteres for larger heterocycles like pyrrolidines and piperidines, they improve the pharmacokinetic profiles of drug candidates. Specifically, 3-(4-Bromophenyl)-azetidine serves as a highly versatile building block, offering a functionalizable C(sp2)–Br handle.

However, functionalizing this molecule presents a distinct chemoselectivity challenge. The catalytic system must be robust enough to activate the strong aryl C–Br bond, yet mild enough to prevent the ring-opening or thermal degradation of the strained, "spring-loaded" four-membered azetidine ring. As a Senior Application Scientist, I have evaluated the three primary catalytic paradigms for this transformation: Palladium (Pd) Catalysis, Nickel (Ni) Catalysis, and Metallaphotoredox Catalysis. This guide objectively compares their mechanistic causality, performance metrics, and provides self-validating experimental protocols.

Mechanistic Causality & System Selection

The choice of transition metal dictates the reaction pathway, the required activation energy, and ultimately, the survival of the azetidine ring.

  • Palladium Catalysis (The 2-Electron Paradigm): Pd is the historical gold standard for C(sp2)–C(sp2) (Suzuki-Miyaura) and C(sp2)–N (Buchwald-Hartwig) couplings. It operates via a classic two-electron oxidative addition, transmetalation, and reductive elimination cycle. The Causality: Pd is highly electrophilic, making it exceptionally efficient for coupling with organoboron reagents. However, Pd cycles often require elevated temperatures (80–110 °C) and strong bases (e.g., NaOtBu), which can trigger base-catalyzed ring-opening of the azetidine[1]. To mitigate this, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos) and milder bases (K3PO4) must be employed to accelerate reductive elimination before degradation occurs.

  • Nickel Catalysis (The Base-Metal Alternative): Ni readily accesses single-electron transfer (SET) pathways (Ni(0)/Ni(I)/Ni(II)/Ni(III)), making it vastly superior for Cross-Electrophile Coupling (CEC) between the aryl bromide and unactivated alkyl halides[2]. The Causality: Ni is more nucleophilic than Pd, allowing for facile oxidative addition to the aryl bromide. By utilizing a stoichiometric reductant (like Zn or Mn dust), Ni catalysis circumvents the need for pre-formed, sensitive organometallic reagents[3].

  • Metallaphotoredox Catalysis (The Mild Innovator): This state-of-the-art approach merges a photoredox catalyst (e.g., Ir or Ru) with a Ni catalyst. The Causality: Visible light drives the generation of radical species and modulates the oxidation state of the Ni center via SET. Because light provides the activation energy, the reaction proceeds at room temperature with weak bases, completely suppressing the thermal degradation of the azetidine ring[4].

G Start 3-(4-Bromophenyl)azetidine Functionalization Q1 Coupling Partner Type? Start->Q1 ArylBoronic Aryl/Alkyl Boronic Acid (Suzuki-Miyaura) Q1->ArylBoronic Boronic Acid Amine Amines/Alcohols (Buchwald-Hartwig) Q1->Amine N/O Nucleophile AlkylHalide Alkyl Halides (Cross-Electrophile) Q1->AlkylHalide Alkyl Halide PdCat Palladium Catalysis (e.g., Pd(dppf)Cl2) ArylBoronic->PdCat Amine->PdCat NiCat Nickel Catalysis (e.g., NiCl2/dtbbpy + Zn) AlkylHalide->NiCat Reductive PhotoNi Metallaphotoredox (Ni + Ir + Light) AlkylHalide->PhotoNi Mild/Room Temp

Decision matrix for selecting catalytic functionalization of 3-(4-Bromophenyl)azetidines.

Quantitative Performance Comparison

The following table synthesizes the expected performance of each catalytic system when applied to N-Boc-3-(4-Bromophenyl)-azetidine.

Catalytic SystemOptimal Bond FormationTypical YieldOperating TempAzetidine StabilityPrimary Limitation
Pd(0) / Phosphine C(sp2)–C(sp2), C(sp2)–N75–90%80–110 °CModerate (Base dependent)High cost; thermal ring-opening risks.
Ni(II) / Reductant C(sp2)–C(sp3)60–80%40–60 °CGoodHeterogeneous reductant causes variable kinetics.
Ni / Photoredox C(sp2)–C(sp3), C(sp2)–O80–95%20–25 °C (RT)ExcellentRequires specialized photoreactor setup.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical choice is explained, and validation checkpoints are included to verify mechanistic success.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Arylation

Objective: C(sp2)–C(sp2) coupling with an arylboronic acid[1].

  • Preparation: In a flame-dried Schlenk tube, add N-Boc-3-(4-Bromophenyl)-azetidine (1.0 equiv), arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and K₃PO₄ (2.0 equiv).

    • Causality: K₃PO₄ is chosen over stronger bases like Cs₂CO₃ or KOtBu because its lower pKa prevents the deprotonation of the azetidine α-protons, thereby suppressing ring-opening.

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex. Freeze-pump-thaw is strictly required over simple nitrogen sparging to ensure absolute anaerobicity.

  • Reaction: Stir at 90 °C for 12 hours.

  • Validation Checkpoint: Analyze an aliquot via LC-MS.

    • Success: Complete disappearance of the starting material mass (m/z [M+H]+).

    • Failure Mode: If a des-bromo byproduct (Ar-H) is observed, it indicates premature protodehalogenation, suggesting the solvent was not sufficiently degassed or the boronic acid underwent rapid protodeboronation.

Protocol B: Nickel-Catalyzed Reductive Cross-Electrophile Coupling

Objective: C(sp2)–C(sp3) coupling with an unactivated alkyl bromide[2].

  • Preparation: To a vial equipped with a stir bar, add N-Boc-3-(4-Bromophenyl)-azetidine (1.0 equiv), alkyl bromide (1.5 equiv), NiCl₂·DME (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 15 mol%), and finely powdered Zn dust (3.0 equiv).

  • Activation: Add anhydrous DMA (Dimethylacetamide) and TMS-Cl (0.1 equiv).

    • Causality: TMS-Cl is a critical additive. It etches the passivating ZnO layer off the zinc dust, exposing the active Zn(0) surface required to reduce Ni(II) to the catalytically active Ni(0) species[3].

  • Reaction: Stir vigorously at 60 °C for 16 hours.

  • Validation Checkpoint: Observe the color of the reaction.

    • Success: The solution should transition from pale green (Ni(II)) to a deep, dark red/brown, indicating the successful formation of the active low-valent Ni species.

    • Failure Mode: If the solution remains green, the Zn dust is inactive; the reaction will not proceed.

Protocol C: Metallaphotoredox Dual Catalytic Alkylation

Objective: Mild, room-temperature C(sp2)–C(sp3) coupling[4].

  • Preparation: In a clear glass vial, combine N-Boc-3-(4-Bromophenyl)-azetidine (1.0 equiv), alkyl bromide (1.5 equiv), NiCl₂·dtbbpy (5 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%), and (TMS)₃SiH (1.5 equiv) as a halogen-atom transfer (HAT) agent.

  • Solvent & Base: Add anhydrous DME and anhydrous Na₂CO₃ (2.0 equiv). Sparge with Argon for 15 minutes.

  • Irradiation: Seal the vial and irradiate with a 450 nm blue LED at room temperature (25 °C) for 24 hours. Fan cooling is required to maintain ambient temperature.

    • Causality: The Ir-photocatalyst absorbs blue light to reach a long-lived excited state, which facilitates SET to the Ni-cycle. Maintaining room temperature is the primary reason the azetidine ring remains 100% intact with zero thermal degradation byproducts.

G PC_ex *Ir(III) Excited State PC_red Ir(II) Reduced State PC_ex->PC_red SET (Donor) PC_gnd Ir(III) Ground State PC_red->PC_gnd SET to Ni(I) PC_gnd->PC_ex Visible Light Ni0 Ni(0) Complex NiII Ar-Ni(II)-Br (Oxidative Addition) Ni0->NiII + 3-(4-Bromophenyl)azetidine NiIII Ar-Ni(III)-Alkyl (Radical Capture) NiII->NiIII + AlkylRad NiI Ni(I)-Br (Reductive Elimination) NiIII->NiI - Product NiI->Ni0 SET from Ir(II) AlkylRad Alkyl Radical Product C(sp2)-C(sp3) Product

Synergistic Ni/Photoredox catalytic cycle for mild C(sp2)-C(sp3) cross-coupling.

Conclusion

For standard arylation and amination of 3-(4-Bromophenyl)-azetidines, Palladium catalysis remains highly effective, provided that careful attention is paid to base selection to prevent ring degradation. However, for modern drug discovery applications requiring the installation of complex sp3-hybridized architectures, Nickel catalysis —and specifically Metallaphotoredox dual catalysis —offers unparalleled chemoselectivity. By operating at room temperature via single-electron pathways, photoredox systems guarantee the structural integrity of the sensitive azetidine core while forging challenging C(sp2)–C(sp3) bonds.

References
  • Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. ACS Organic Letters.[Link]

  • Metallaphotoredox-Catalyzed Cross-Electrophile Csp3–Csp3 Coupling of Aliphatic Bromides. Journal of the American Chemical Society.[Link]

  • Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. ACS Publications.[Link]

  • Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry. CCS Chemistry.[Link]

Sources

Validation

assessing the drug-likeness of novel fluorinated azetidine scaffolds

Assessing the Drug-Likeness of Novel Fluorinated Azetidine Scaffolds: A Comparative Technical Guide Introduction: The Shift Toward Compact Heterocycles In modern medicinal chemistry, the shift toward compact, conformatio...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Drug-Likeness of Novel Fluorinated Azetidine Scaffolds: A Comparative Technical Guide

Introduction: The Shift Toward Compact Heterocycles

In modern medicinal chemistry, the shift toward compact, conformationally restricted heterocycles has positioned azetidines as privileged scaffolds[1]. Compared to larger, highly flexible pyrrolidine or piperidine rings, the four-membered azetidine ring offers distinct exit vectors and reduced lipophilicity, which directly translates to improved ligand-target complementarity[1]. However, the intrinsic basicity of the azetidine nitrogen (pKa ~10.4) often leads to extensive protonation at physiological pH, limiting membrane permeability and increasing the risk of hERG-mediated cardiotoxicity.

To circumvent this, the strategic incorporation of fluorine atoms—specifically mono- and gem-difluorination—has become a cornerstone of lead optimization. Fluorine not only modulates the basicity of the amine via strong inductive electron withdrawal but also shields adjacent carbon centers from cytochrome P450 (CYP450) mediated oxidative metabolism[2]. This guide objectively compares the physicochemical and metabolic performance of fluorinated azetidines against alternative saturated nitrogen heterocycles, providing actionable, self-validating protocols for assessing their drug-likeness.

The Causality of Physicochemical Modulation: pKa and Lipophilicity

The fundamental physical properties of a drug candidate—acidity/basicity (pKa) and lipophilicity (LogP)—profoundly dictate its pharmacological activity, bioavailability, and toxicity[3].

  • Basicity (pKa): The introduction of highly electronegative fluorine atoms adjacent to the basic nitrogen exerts a strong inductive pull (-I effect). In azetidines, this effect is highly distance-dependent. A 3-fluoroazetidine exhibits a pKa drop of ~2 units compared to the unsubstituted parent, while 3,3-difluoroazetidine drops the pKa into the optimal physiological range (pKa ~7.1)[2]. This ensures a balanced ratio of neutral to protonated species in the gut and blood, maximizing both solubility and passive permeability.

  • Lipophilicity (LogP): While fluorine is generally considered lipophilic, its impact on saturated systems is nuanced. Gem-difluorination can either increase or decrease LogP depending on the spatial orientation of the fluorine atoms and the polarization of vicinal C-H bonds[2]. In azetidines, the highly strained ring forces a specific dipole moment that often results in a lower-than-expected LogP increase compared to acyclic or larger cyclic analogs, maintaining excellent ligand lipophilicity efficiency (LLE).

Table 1: Comparative Physicochemical Data of Saturated Heterocyclic Amines (Data synthesized from standard physicochemical profiling of mono- and difluorinated scaffolds)[2]

ScaffoldSubstitutionExperimental pKaExperimental LogPIntrinsic Microsomal Clearance (µL/min/mg)
Azetidine None10.40.15High (>50)
Azetidine 3-Fluoro8.50.22Medium (20-50)
Azetidine 3,3-Difluoro7.10.45Low (<20)
Pyrrolidine None11.30.40High (>60)
Pyrrolidine 3,3-Difluoro8.70.85Medium (30-50)
Piperidine None11.20.90High (>70)

Observation: Fluorinated azetidines achieve a highly desirable pKa (<8.0) while maintaining a significantly lower LogP (<0.5) compared to their pyrrolidine and piperidine counterparts.

Workflow for Drug-Likeness Assessment

The evaluation of these scaffolds requires a tightly integrated workflow, moving from in-silico predictions to rigorous in-vitro validation.

Workflow N1 Fluorinated Azetidine Scaffold Design N2 In Silico pKa & LogP Prediction N1->N2 AI/ML Models N3 Chemical Synthesis & Purification N2->N3 Scaffold Prioritization N4 Physicochemical Assays (Titration & Shake-Flask) N3->N4 >95% Purity N5 In Vitro Metabolism (Microsomal Clearance) N3->N5 N6 Data Synthesis & Drug-Likeness Scoring N4->N6 Validated pKa/LogP N5->N6 Intrinsic Clearance N7 Lead Selection N6->N7 Optimal Profile

Drug-likeness evaluation workflow for novel fluorinated azetidine scaffolds.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal controls to verify the integrity of the assay before experimental data is accepted.

Protocol A: Potentiometric Determination of pKa (Yasuda-Shedlovsky Extrapolation)

Causality: Fluorinated azetidines often exhibit altered aqueous solubility. Direct titration in water can lead to micro-precipitation and inaccurate inflection points. By titrating in varying ratios of a co-solvent (e.g., methanol/water) and extrapolating back to 0% co-solvent, we obtain the true thermodynamic aqueous pKa.

  • System Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C. Validation Step: Titrate a known standard (e.g., labetalol) to confirm the system accurately captures both acidic and basic pKa values within a 0.05 margin of error.

  • Sample Preparation: Prepare a 1 mM solution of the fluorinated azetidine in three different methanol/water mixtures (e.g., 30%, 40%, and 50% w/w methanol) containing 0.15 M KCl to maintain constant ionic strength.

  • Titration: Titrate the solutions with standardized 0.5 M KOH under a nitrogen atmosphere. Causality: Nitrogen prevents atmospheric CO2 absorption, which would form carbonic acid and artificially lower the pH.

  • Data Processing: Plot the apparent pKa (psKa) against the inverse dielectric constant of the solvent mixtures (Yasuda-Shedlovsky plot). The y-intercept represents the extrapolated aqueous pKa.

Protocol B: Intrinsic Microsomal Clearance (Metabolic Stability)

Causality: The primary route of clearance for saturated amines is CYP450-mediated N-dealkylation or α-carbon oxidation. Fluorine substitution at the 3-position of the azetidine ring sterically and electronically deactivates the adjacent carbons. This assay utilizes human liver microsomes (HLMs) supplemented with NADPH (the obligate electron donor for CYP450s) to simulate Phase I hepatic metabolism[2].

  • Matrix Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Pre-Incubation: Mix the fluorinated azetidine (final concentration 1 µM) with HLMs (final protein concentration 0.5 mg/mL) in the buffer. Incubate at 37 °C for 5 minutes. Validation Control: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate the metabolic viability of the microsomes.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Quenching & Sampling: At time points 0, 5, 15, 30, and 45 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality of Quenching: Cold organic solvent instantly denatures the CYP enzymes, halting metabolism and precipitating proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound. Calculate the intrinsic clearance from the elimination rate constant.

Conclusion

The empirical data demonstrates that fluorinated azetidines are not merely structural novelties but highly optimized functional modules. By replacing larger, more lipophilic rings with 3,3-difluoroazetidine, medicinal chemists can systematically lower basicity, tightly control lipophilicity, and drastically enhance metabolic stability[4]. This multidimensional improvement in physicochemical properties directly translates to a higher probability of clinical success, establishing fluorinated azetidines as premier scaffolds in modern drug discovery.

References

  • Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties | ResearchGate | 2

  • Azetidines in medicinal chemistry: emerging applications and approved drugs | ResearchGate | 1

  • FILLING THE GAP IN LogP AND pKa EVALUATION FOR SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING | ChemRxiv | 3

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems | RSC Advances | 4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(4-Bromophenyl)-3-fluoro-azetidine HCl

As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote compliance. To safely handle complex pharmaceutical intermediates like 3-(4-Bromophenyl)-3-fluoro-azetidine HCl , we must fi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote compliance. To safely handle complex pharmaceutical intermediates like 3-(4-Bromophenyl)-3-fluoro-azetidine HCl , we must first deconstruct its physicochemical properties to understand why specific protocols are necessary.

Mechanistic Hazard Profile & Causality

The hazard profile of 3-(4-Bromophenyl)-3-fluoro-azetidine HCl is dictated by three distinct structural features:

  • The Hydrochloride (HCl) Salt Form: This compound exists as a solid powder, making aerosolization (dust generation) the primary exposure route. When this dust contacts ambient moisture, sweat, or the mucosal membranes of the eyes and respiratory tract, it dissociates to create a highly localized, corrosive acidic environment [1].

  • Halogenated Substituents (Br, F): The integration of heavy halogens increases the lipophilicity of the free base. More critically, if subjected to thermal decomposition or fire, the compound will off-gas highly toxic hydrogen fluoride (HF), hydrogen bromide (HBr), and hydrogen chloride (HCl) vapors [2].

  • The Azetidine Ring: This four-membered nitrogen heterocycle is highly strained. While stable under standard ambient conditions, it must be strictly segregated from strong oxidizers and reactive metals to prevent unintended, exothermic ring-opening reactions.

Quantitative Personal Protective Equipment (PPE) Matrix

Based on the OSHA Personal Protective Equipment Standard (29 CFR 1910.132) [3], standard safety glasses are insufficient. The following quantitative PPE matrix must be implemented prior to handling.

PPE / Control CategorySpecification / Quantitative MetricMechanistic Justification & Validation
Hand Protection Nitrile, Minimum thickness:

0.11 mm (4.3 mil)
Justification: Prevents dermal contact with the acidic salt. Halogens can permeate some latexes; nitrile provides superior resistance. Validation: Perform a pneumatic (air-inflation) test prior to donning to verify the absence of micro-tears.
Eye Protection ANSI Z87.1 Certified Chemical Splash GogglesJustification: Protects against aerosolized acidic powder. Standard safety glasses with side shields cannot prevent dust ingress. Validation: Ensure the rubber seal sits completely flush against the face with no visible gaps.
Engineering Control Fume Hood Face Velocity: 80–120 fpm (0.4–0.6 m/s)Justification: Actively captures aerosolized particulates and mitigates inhalation risks without requiring a respirator. Validation: Verify the digital flow monitor reads

80 fpm before opening the sash.
Body Protection Flame-Resistant (FR) Lab Coat (100% Cotton or Nomex)Justification: Mitigates fire risks, especially since this intermediate is frequently dissolved in highly flammable organic solvents during synthesis. Validation: Ensure the coat is fully buttoned to the neck with cuffs securely tucked inside the glove gauntlets.

Operational Plan: Step-by-Step Handling Methodology

Every operational procedure must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Environmental Setup & PPE Donning

  • Verify Engineering Controls: Activate the chemical fume hood.

    • Validation: Check the digital anemometer. The face velocity must stabilize between 80 and 120 fpm. Ensure the sash is lowered to the designated operational height (typically 18 inches).

  • Don PPE Sequentially: Put on the FR lab coat, followed by the ANSI Z87.1 goggles, and finally the nitrile gloves.

    • Validation: Pull the glove cuffs over the sleeves of the lab coat to eliminate exposed skin at the wrists.

Phase 2: Material Transfer and Weighing

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance inside the fume hood.

    • Causality: Halogenated powders frequently hold static charges, causing them to repel from standard plastics and aerosolize into the worker's breathing zone.

  • Transfer Protocol: Use a clean, non-reactive (e.g., PTFE-coated or ceramic) spatula to transfer the 3-(4-Bromophenyl)-3-fluoro-azetidine HCl.

    • Validation: Observe the powder during transfer. If it visibly "jumps" or clings to the spatula, pause and use a static-eliminating ionizer before proceeding.

  • Containment: Once the target mass is achieved, immediately cap the source bottle. Secure the weighing boat inside a secondary containment vessel (like a larger beaker) before moving it to your reaction apparatus.

Disposal Plan: EPA-Compliant Waste Management

Because this molecule contains both bromine and fluorine, it is strictly classified under EPA regulations as a Halogenated Organic Compound [4]. Improper disposal can result in severe environmental toxicity and regulatory penalties.

Step-by-Step Disposal Protocol:

  • Strict Segregation: Designate a specific, chemically compatible waste carboy explicitly labeled "Halogenated Organic Waste - Contains Br, F, Cl".

    • Causality: Mixing halogenated waste with non-halogenated solvents drastically increases disposal costs and can trigger dangerous, pressure-generating reactions in the waste container [1].

  • Solid Waste Containment: Place all contaminated consumables (weighing boats, disposable spatulas, heavily soiled gloves) into a dedicated solid hazardous waste bin lined with a heavy-duty polyethylene bag.

  • Spill Response (Dry Decontamination): If a minor powder spill occurs inside the hood, do not use water . Water will dissolve the HCl salt, spreading a corrosive acidic residue.

    • Validation: Carefully sweep the dry powder using a dedicated micro-brush and dustpan, or gently press a damp, chemically inert absorbent pad over the powder to bind it, then immediately transfer the pad to the solid halogenated waste container.

  • Off-Site Incineration: Coordinate with your Environmental Health and Safety (EHS) department for high-temperature incineration. Facilities processing this specific waste must utilize specialized alkaline scrubbers to neutralize the toxic HF and HBr gases generated during combustion.

Operational Workflow Visualization

G cluster_prep Phase 1: Preparation & Protection cluster_exec Phase 2: Active Handling cluster_disp Phase 3: Waste Management Start 3-(4-Bromophenyl)-3-fluoro-azetidine HCl Operational Workflow Hood Engineering Controls Verify Hood Face Velocity (80-120 fpm) Start->Hood PPE PPE Implementation Don Nitrile, Z87.1 Goggles, FR Coat Hood->PPE Handle Material Transfer Use Anti-Static Boat & PTFE Spatula PPE->Handle Waste Waste Segregation Isolate in Halogenated Organics Stream Handle->Waste Disp EPA-Compliant Disposal High-Temperature Incineration Waste->Disp

Workflow for the safe handling and disposal of halogenated azetidine hydrochlorides.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132). URL: [Link]

  • Environmental Protection Agency (EPA). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.